1-Allyl-3,5-dimethylpyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1-prop-2-enylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-5-10-8(3)6-7(2)9-10/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAGTQRRYZTDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158320 | |
| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-74-9 | |
| Record name | 3,5-Dimethyl-1-(2-propen-1-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13369-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 1-allyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-3,5-dimethylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Allyl-3,5-dimethylpyrazole: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1-Allyl-3,5-dimethylpyrazole. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Identity and Properties
This compound, also known by its IUPAC name 3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the ring is substituted with two methyl groups at positions 3 and 5, and an allyl group at the N1 position.
Structure
The chemical structure of this compound is characterized by the following:
-
Core Scaffold: A pyrazole ring.
-
Substituents: Two methyl groups (at C3 and C5) and one allyl group (at N1).
-
Molecular Formula: C₈H₁₂N₂[1]
-
SMILES: CC1=CC(=NN1CC=C)C[1]
-
InChI Key: NXAGTQRRYZTDKV-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key quantitative physicochemical properties of this compound is presented in the table below. For context, properties of its common precursor, 3,5-dimethylpyrazole, are also included.
| Property | This compound | 3,5-Dimethylpyrazole (Precursor) |
| CAS Number | 13369-74-9[1][2] | 67-51-6[3] |
| Molecular Weight | 136.19 g/mol [2][4] | 96.13 g/mol [3][5] |
| Appearance | Colorless to light yellow/orange clear liquid[6] | White crystalline solid[3][5] |
| Boiling Point | 196-197 °C[7] | 218 °C[3] |
| Melting Point | Not applicable (liquid at room temp.) | 105-108 °C[3] |
| Density | 0.933 g/mL at 25 °C[7] | 1.027 g/cm³ |
| Refractive Index (n20/D) | 1.4870[7] | Not applicable |
Experimental Protocols
This section details the experimental procedures for the synthesis and analysis of this compound. The synthesis is a two-step process involving the initial formation of the pyrazole ring followed by N-alkylation.
Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted below.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 1-Allyl-3,5-dimethylpyrazole (CAS: 13369-74-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-3,5-dimethylpyrazole, a substituted pyrazole derivative, holds potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a summary of its known and potential biological activities based on the broader class of pyrazole compounds. While specific biological data for this compound is limited in publicly accessible literature, this document extrapolates potential mechanisms of action and experimental approaches for its evaluation, providing a foundational resource for researchers in the field.
Chemical and Physical Properties
This compound is a colorless to light yellow, clear liquid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13369-74-9 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Boiling Point | 196-197 °C | [1] |
| Density | 0.933 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.4870 | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the N-alkylation of 3,5-dimethylpyrazole with an allyl halide, such as allyl bromide. This reaction is a standard method for the functionalization of pyrazole rings.
Synthesis of the Precursor: 3,5-Dimethylpyrazole
The precursor, 3,5-dimethylpyrazole, is synthesized via the condensation of acetylacetone with hydrazine.
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
Procedure:
-
Dissolve hydrazine sulfate (0.50 mole) in 400 mL of 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.
-
Add acetylacetone (0.50 mole) dropwise with continuous stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture for 1 hour at 15 °C.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.
-
Combine all the ether extracts and wash once with a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.
Synthesis of this compound
This procedure is based on analogous N-alkylation reactions of pyrazoles.
Materials:
-
3,5-Dimethylpyrazole
-
Allyl bromide
-
Anhydrous potassium carbonate (or another suitable base)
-
Acetone (or another suitable polar aprotic solvent)
-
Dichloromethane
-
Ice-cold water
Procedure:
-
In a round-bottomed flask, dissolve 3,5-dimethylpyrazole (1 mmol) in acetone (25 mL).
-
Add anhydrous potassium carbonate (3 mmol).
-
To this stirred suspension, add allyl bromide (1.2 mmol).
-
Heat the reaction mixture to reflux and maintain for 5 to 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into ice-cold water (30 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 15 mL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data
-
¹H NMR: The spectrum of this compound is expected to show signals for the two methyl groups on the pyrazole ring, a singlet for the proton at the C4 position of the pyrazole ring, and signals corresponding to the allyl group (a doublet for the CH₂ attached to the nitrogen, a multiplet for the internal vinylic proton, and two doublets for the terminal vinylic protons).
-
¹³C NMR: The spectrum should display distinct signals for the methyl carbons, the carbons of the pyrazole ring, and the three carbons of the allyl group.
-
IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching of the alkyl and vinyl groups, C=C stretching of the allyl group, and C=N and C=C stretching within the pyrazone ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.19 g/mol ).
Potential Biological Activities and Mechanisms of Action
Although no specific biological studies on this compound have been identified in the reviewed literature, the broader class of pyrazole derivatives exhibits a wide range of pharmacological activities.[2][3] These activities provide a basis for postulating the potential therapeutic applications and mechanisms of action for this compound.
Anticancer Activity
Pyrazole derivatives are known to possess significant anticancer properties, acting through various mechanisms.[2][3]
-
Enzyme Inhibition: Many pyrazole-containing compounds function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are common targets. Inhibition of these receptors can block signaling pathways that lead to cell growth, angiogenesis, and metastasis.[4]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[1]
-
Other Kinases: Pyrazoles have also been shown to inhibit other kinases involved in oncogenic signaling.
-
Anti-inflammatory Activity
Certain pyrazole derivatives have demonstrated anti-inflammatory effects, often through the inhibition of enzymes like phosphodiesterase 4 (PDE4). PDE4 inhibitors lead to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects.
Antimicrobial Activity
The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[5] The mechanism of action can vary, including the disruption of microbial cell membranes or the inhibition of essential enzymes.
Proposed Experimental Evaluation
To elucidate the specific biological activities of this compound, a systematic experimental approach is recommended.
In Vitro Cytotoxicity Assays
-
MTT Assay: To assess the cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., breast, colon, lung) and a normal cell line to determine selectivity.[6]
-
Apoptosis and Cell Cycle Analysis: If cytotoxicity is observed, flow cytometry can be used to investigate the mechanism of cell death (apoptosis vs. necrosis) and to determine if the compound induces cell cycle arrest.[6]
Enzyme Inhibition Assays
Based on the activities of related pyrazole compounds, a panel of enzyme inhibition assays could be performed, targeting kinases such as EGFR, VEGFR2, and CDKs, as well as other enzymes like PDE4.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound should be determined against a range of pathogenic bacteria and fungi to evaluate its potential as an antimicrobial agent.[5]
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound represents a chemical entity with significant potential for further investigation in the field of drug discovery. While direct biological data is currently lacking, its structural similarity to a broad class of pharmacologically active pyrazole derivatives suggests that it may possess valuable anticancer, anti-inflammatory, or antimicrobial properties. The synthetic route is straightforward, making it an accessible compound for research purposes. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of its biological activities and mechanism of action, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Analysis of 1-Allyl-3,5-dimethylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Allyl-3,5-dimethylpyrazole. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of pyrazole derivatives in drug development and other scientific endeavors.
Spectroscopic Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound.
Mass Spectrometry (MS) Data
Table 1: GC-MS Fragmentation of this compound [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 136 | --- | [M]+ (Molecular Ion) |
| 135 | 99.99 | [M-H]+ |
| 109 | --- | [M-C2H3]+ |
| 108 | 17.40 | [M-C2H4]+ |
| 41 | 40.80 | [C3H5]+ (Allyl cation) |
| 39 | 49.40 | [C3H3]+ |
| 27 | 15.90 | [C2H3]+ |
Note: The relative intensity for the molecular ion peak (m/z 136) was not explicitly provided in the source data but is presented for completeness. The base peak is observed at m/z 135.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-H (C4-H) | 5.8 - 6.0 | s |
| Allyl-CH (N-CH₂-CH =CH₂) | 5.9 - 6.2 | m |
| Allyl-CH₂ (N-CH₂ -CH=CH₂) | 4.5 - 4.7 | d |
| Allyl-CH₂ (=CH-CH₂ ) | 5.0 - 5.3 | m |
| Methyl-H (C3-CH₃ & C5-CH₃) | 2.1 - 2.3 | s |
Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyrazole-C3 & C5 | 140 - 150 |
| Pyrazole-C4 | 105 - 110 |
| Allyl-C (N-CH₂-C H=CH₂) | 132 - 135 |
| Allyl-C (N-C H₂-CH=CH₂) | 50 - 55 |
| Allyl-C (=CH-C H₂) | 115 - 118 |
| Methyl-C (C3-C H₃ & C5-C H₃) | 10 - 15 |
Infrared (IR) Spectroscopy Data
A specific peak table for the IR spectrum of this compound is not available. However, an ATR-IR spectrum has been recorded and is available in spectral databases.[1] Key expected vibrational frequencies based on the functional groups present in the molecule are listed below.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic/vinylic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (alkene) | 1640 - 1680 | Medium |
| C=N stretch (pyrazole ring) | 1550 - 1620 | Medium to Strong |
| C-N stretch | 1300 - 1360 | Medium |
| C-H bend (out-of-plane, alkene) | 910 - 990 | Strong |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption line shapes.
-
Apply baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Methodology:
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
If a pressure arm is available, apply gentle and even pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks in the spectrum.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35 - 350.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum corresponding to this peak.
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions. Compare the obtained spectrum with library spectra for confirmation if available.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Potential Applications of 1-Allyl-3,5-dimethylpyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-3,5-dimethylpyrazole is a versatile heterocyclic building block with significant potential in organic synthesis. Its structure, featuring a reactive allyl group and a coordinating pyrazole core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, particularly in the construction of complex molecular architectures and the development of novel catalytic systems. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its use in research and development.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their wide spectrum of biological activities and unique chemical properties.[1] The introduction of an allyl group at the N1 position of the 3,5-dimethylpyrazole core furnishes a molecule, this compound, with dual reactivity. The allyl group serves as a handle for various transformations, including cycloadditions and cross-coupling reactions, while the pyrazole moiety can act as a ligand for metal catalysts or a directing group in organic reactions. This guide explores the synthetic utility of this compound, providing a technical resource for its application in the laboratory.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 3,5-dimethylpyrazole with an allyl halide, such as allyl bromide. This reaction is a standard procedure for the functionalization of pyrazoles.
Synthesis of the Precursor: 3,5-Dimethylpyrazole
The precursor, 3,5-dimethylpyrazole, is readily synthesized by the condensation of acetylacetone with a hydrazine source.[2]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 3,5-dimethylpyrazole.
Experimental Protocol:
A detailed and reliable procedure for the synthesis of 3,5-dimethylpyrazole is available in Organic Syntheses.[3] The protocol involves the reaction of hydrazine sulfate with acetylacetone in the presence of sodium hydroxide.
Materials:
-
Hydrazine sulfate
-
Sodium hydroxide
-
Acetylacetone
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100°C)
Procedure:
-
A solution of hydrazine sulfate (0.50 mole) in 400 ml of 10% sodium hydroxide is prepared in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel.
-
The flask is cooled in an ice bath to 15°C.
-
Acetylacetone (0.50 mole) is added dropwise with stirring, maintaining the temperature at approximately 15°C. The addition typically takes about 30 minutes.
-
The mixture is stirred for an additional hour at 15°C, during which the product precipitates.
-
The reaction mixture is diluted with 200 ml of water to dissolve any inorganic salts.
-
The product is extracted with diethyl ether (1 x 125 ml, then 4 x 40 ml).
-
The combined ether extracts are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.
-
The ether is removed by distillation.
-
The crystalline residue is dried under reduced pressure to yield 3,5-dimethylpyrazole.
-
The product can be recrystallized from petroleum ether (90-100°C) for further purification.
Quantitative Data:
| Reactants | Molar Ratio | Yield (%) | Melting Point (°C) | Reference |
|---|
| Hydrazine sulfate, Acetylacetone | 1:1 | 77-81 | 107-108 |[3] |
N-Allylation of 3,5-Dimethylpyrazole
Reaction Scheme:
Figure 2: General scheme for the N-allylation of 3,5-dimethylpyrazole.
Adapted Experimental Protocol:
This protocol is adapted from a general procedure for the N-alkylation of pyrazoles.[1]
Materials:
-
3,5-Dimethylpyrazole
-
Allyl bromide
-
Potassium carbonate (or another suitable base like sodium hydride)
-
Dimethylformamide (DMF) or Acetone (as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in DMF or acetone, add potassium carbonate (1.5-2.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add allyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) and monitor by TLC until the starting material is consumed.
-
After completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Potential Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of both the pyrazole ring and the allyl group.
The 3,5-Dimethylpyrazole Moiety as a Directing and Activating Group
While direct examples for this compound are scarce, the utility of the N-acyl-3,5-dimethylpyrazole scaffold in activating adjacent positions for various transformations is well-documented. This suggests that the pyrazole moiety in the allyl-substituted version can similarly influence reactions. A prominent example is the use of N-(3-butynoyl)-3,5-dimethylpyrazole in tandem isomerization and cycloaddition reactions.[4]
Tandem Isomerization/[3+2] Cycloaddition:
In this reaction, a chiral π-Cu(II) complex catalyzes the isomerization of the N-(3-butynoyl)-3,5-dimethylpyrazole to an N-allenoylpyrazole intermediate in situ. This highly reactive intermediate is then trapped by a 1,3-dipole in an enantioselective [3+2] cycloaddition.[4]
Figure 3: Workflow for tandem isomerization/[3+2] cycloaddition.
Experimental Protocol for Tandem Isomerization/[3+2] Cycloaddition of a Related N-Acyl Pyrazole:
The following is a representative procedure for the reaction of N-(3-butynoyl)-3,5-dimethylpyrazole with an azomethine imine.[4]
Materials:
-
N-(3-Butynoyl)-3,5-dimethylpyrazole
-
Azomethine imine
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral ligand (e.g., L6 as described in the reference)
-
Molecular sieves 4Å
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a mixture of Cu(OTf)₂ (10 mol %) and the chiral ligand (11 mol %) in CH₂Cl₂ is added activated molecular sieves 4Å.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is cooled to the specified temperature (e.g., -40°C).
-
A solution of N-(3-butynoyl)-3,5-dimethylpyrazole (1.0 eq) and the azomethine imine (1.1 eq) in CH₂Cl₂ is added.
-
The reaction is stirred at this temperature until completion (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite and the filtrate is concentrated.
-
The residue is purified by column chromatography on silica gel.
Quantitative Data for Tandem Isomerization/[3+2] Cycloaddition:
| Dipole Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|
| Various Azomethine Imines | 85 - >99 | 90 - >99 |[4] |
Reactions of the Allyl Group
The allyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, opening avenues for further molecular diversification. While specific examples for this substrate are not detailed in the searched literature, the following are potential and expected reactions based on the general reactivity of allyl groups.
Potential Reaction Pathways:
Figure 4: Potential reaction pathways for the allyl group of this compound.
1. Olefin Metathesis: The terminal double bond of the allyl group is a suitable substrate for cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts). This would allow for the introduction of a wide variety of substituents.
2. Cycloaddition Reactions:
- [3+2] Cycloaddition (Click Chemistry): While the allyl group itself is not a typical substrate for the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC), it can be functionalized to an alkyne, which can then participate in click reactions. Alternatively, the double bond can participate in other types of 1,3-dipolar cycloadditions.
- Diels-Alder Reaction: The allyl group can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings.
3. Hydroformylation: The rhodium or cobalt-catalyzed addition of carbon monoxide and hydrogen across the double bond can introduce an aldehyde functionality, which can be further elaborated.
4. Epoxidation: The double bond can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for the introduction of various nucleophiles.
This compound as a Ligand in Catalysis
The pyrazole nitrogen atoms can coordinate to metal centers, making pyrazole derivatives valuable ligands in coordination chemistry and homogeneous catalysis. The allyl group can serve to tune the electronic and steric properties of the resulting metal complex or to anchor the complex to a solid support. While specific catalytic applications of this compound are not detailed in the provided search results, the broader class of pyrazole-based ligands is widely used.
Logical Workflow for Ligand Synthesis and Catalytic Application:
Figure 5: Logical workflow for the use of this compound as a ligand.
Conclusion
This compound is a promising and versatile building block in organic synthesis. Its straightforward synthesis and the dual reactivity of the allyl group and the pyrazole core offer numerous opportunities for the construction of complex molecules. The pyrazole moiety can act as a powerful directing and activating group, as demonstrated by related N-acylpyrazoles in cycloaddition reactions. The allyl group provides a handle for a wide array of functionalization reactions, including metathesis, cycloadditions, and hydroformylation. Furthermore, its potential as a ligand in homogeneous catalysis warrants further exploration. This guide provides the foundational knowledge and experimental guidance for researchers to unlock the full potential of this compound in their synthetic endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 3,5-Dimethylpyrazole Derivatives: A Technical Overview
For Immediate Release
[City, State] – [Date] – The scientific community is witnessing a surge of interest in the biological activities of 3,5-dimethylpyrazole derivatives. This class of heterocyclic compounds is emerging as a versatile scaffold for the development of novel therapeutic agents, demonstrating significant potential in anticancer, anti-inflammatory, and antimicrobial applications. This technical guide provides an in-depth analysis of the current research, focusing on the synthesis, biological evaluation, and mechanisms of action of these promising molecules for researchers, scientists, and drug development professionals.
Core Synthesis and Functionalization
The foundational 3,5-dimethylpyrazole core is typically synthesized through the condensation of acetylacetone with hydrazine hydrate or its derivatives. This straightforward approach allows for facile introduction of various substituents at the N1 position, including the allyl group, as well as modifications at other positions of the pyrazole ring, leading to a diverse library of compounds with a wide range of biological activities.
Key Biological Activities of 3,5-Dimethylpyrazole Derivatives
Research has highlighted the efficacy of 3,5-dimethylpyrazole derivatives across several key therapeutic areas. The following sections summarize the significant findings and present the quantitative data in a structured format.
Anticancer Activity
Derivatives of 3,5-dimethylpyrazole have shown notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, such as tubulin polymerization and the activity of protein kinases.
Table 1: Anticancer Activity of 3,5-Dimethylpyrazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5b | 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | K562 (Leukemia) | 0.021 | [1] |
| A549 (Lung) | 0.69 | [1] | ||
| 17 | 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative | HepG2 (Liver) | 5.35 | [2] |
| A549 (Lung) | 8.74 | [2] | ||
| L2 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [3] |
| L3 | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 ± 0.89 | [3] |
*IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
A proposed workflow for the screening of novel pyrazole derivatives for anticancer activity is outlined below.
Anticancer Drug Discovery Workflow
One of the key signaling pathways implicated in the anticancer activity of some pyrazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition Pathway
Anti-inflammatory Activity
Certain 3,5-dimethylpyrazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).
Table 2: Anti-inflammatory Activity of 3,5-Dimethylpyrazole Derivatives
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |
| If | 5-phenyl-2-furan substituted 3,5-dimethylpyrazole | PDE4B | 1.7 | [4][5] |
| 4c | 5-phenyl-2-furan substituted 3,5-dimethylpyrazole | PDE4B | 1.6 ± 0.4 | [4] |
| T3 | 1,5-diaryl pyrazole | COX-2 | 0.781 | [6] |
| T5 | 1,5-diaryl pyrazole | COX-2 | 0.781 | [6] |
The inhibition of COX-2 is a key mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives have been designed to selectively target COX-2, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
COX-2 Inhibition Pathway
Antimicrobial Activity
A range of 3,5-dimethyl azopyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial strains.
Table 3: Antimicrobial Activity of 3,5-Dimethyl Azopyrazole Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 3a | E. coli | 18 | [7] |
| S. aureus | 17 | [7] | |
| 5a | E. coli | 16 | [7] |
| S. aureus | 15 | [7] | |
| Ciprofloxacin (Standard) | E. coli | 20 | [7] |
| S. aureus | 19 | [7] |
Experimental Protocols
General Procedure for the Synthesis of 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole (3a-b)
A mixture of 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and hydrazine hydrate (0.015 mole) in glacial acetic acid (15 mL) is refluxed for 4-5 hours. The resulting mixture is concentrated and allowed to cool. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[7]
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines (e.g., HepG2, A549) are grown on RPMI-1640 medium supplemented with 10% inactivated fetal calf serum and 50 µg/mL gentamycin. The cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 24 or 48 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The formazan crystals formed by viable cells are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are calculated from the dose-response curves.[2]
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
The ability of the compounds to inhibit COX-1 and COX-2 is determined using a commercial enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins. The IC50 values are determined by interpolation from the dose-response curves, and the selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[6]
Antimicrobial Activity Assay (Agar Diffusion Method)
Nutrient agar medium is inoculated with the test bacterial strains (e.g., S. aureus, E. coli). Wells are made in the agar, and a solution of the test compound at a specific concentration is added to each well. The plates are incubated for a specified period, and the zone of inhibition around each well is measured. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.[7]
Future Directions
The diverse biological activities of 3,5-dimethylpyrazole derivatives underscore their importance as a privileged scaffold in medicinal chemistry. Future research should focus on expanding the chemical space around this core, particularly through the synthesis of novel N-allyl and other N-substituted analogs, to further optimize their potency and selectivity. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of structure-activity relationships (SAR) will guide the rational design of next-generation 3,5-dimethylpyrazole-based therapeutics with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
1-Allyl-3,5-dimethylpyrazole: A Versatile Precursor in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various functionalized pyrazoles, 1-allyl-3,5-dimethylpyrazole stands out as a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents. Its unique structure, featuring a reactive allyl group and a stable dimethylpyrazole core, provides multiple avenues for chemical modification, enabling the construction of diverse molecular architectures with a wide range of therapeutic applications.
This technical guide explores the synthesis, properties, and significant applications of this compound in pharmaceutical research and development. It provides detailed experimental protocols, quantitative data, and visual workflows to serve as a comprehensive resource for scientists engaged in drug discovery.
Physicochemical and Spectroscopic Data
A thorough understanding of the precursor's properties is fundamental for its effective use in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3,5-dimethyl-1-prop-2-enylpyrazole | |
| CAS Number | 13369-74-9 | |
| Molecular Formula | C₈H₁₂N₂ | |
| Molar Mass | 136.19 g/mol | |
| Purity | >97.0% (GC) | |
| Appearance | Colorless to Light yellow clear liquid | |
| Monoisotopic Mass | 136.100048391 Da |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Values | Reference |
| GC-MS (m/z) | 135 (99.99%), 39 (49.40%), 41 (40.80%), 108 (17.40%), 27 (15.90%) | |
| Predicted CCS ([M+H]⁺) | 127.9 Ų | |
| Predicted CCS ([M+Na]⁺) | 137.9 Ų |
Table 2: Mass Spectrometry and Collision Cross Section (CCS) Data
Synthesis of the Precursor: this compound
The primary route for synthesizing this compound is through the N-alkylation of 3,5-dimethylpyrazole. This reaction typically involves the condensation of 3,5-dimethylpyrazole with an allyl halide, such as allyl bromide, in the presence of a base. The synthesis of the initial building block, 3,5-dimethylpyrazole, is itself a straightforward condensation of acetylacetone and hydrazine.
General Synthesis Workflow
The overall synthetic process can be visualized as a two-step sequence. First, the pyrazole ring is formed. Second, the allyl group is introduced onto one of the ring's nitrogen atoms.
The Unrivaled Versatility of Pyrazole-Based Ligands: A Technical Guide to Their Coordination Chemistry
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The field of coordination chemistry has been significantly enriched by the introduction and extensive study of pyrazole-based ligands. These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, offer a unique combination of steric and electronic tunability, structural rigidity, and versatile coordination behavior.[1][2] This has led to their widespread application in the development of advanced catalysts, novel functional materials, and potent therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of the core principles of pyrazole coordination chemistry, detailing synthetic methodologies, structural characteristics, and key applications, with a focus on quantitative data and experimental protocols.
Synthesis and Coordination Scaffolds
The power of pyrazole-based ligands lies in the accessibility of their synthesis and the ease with which their properties can be modified. The most common synthetic strategy involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7] This modular approach allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling precise control over the electronic properties and steric bulk of the resulting ligand.
Once synthesized, pyrazole and its derivatives exhibit a remarkable diversity in their coordination modes, acting as both neutral donors and anionic ligands upon deprotonation of the N1-proton.[2][8] This flexibility allows them to form mononuclear, binuclear, and polynuclear complexes with varying geometries and nuclearities.[4][5][9][10]
The fundamental coordination modes of the pyrazole (Hpz) and pyrazolate ([pz]⁻) moieties are critical to understanding their chemistry.
Caption: Key coordination modes of neutral pyrazole and anionic pyrazolate ligands.
Experimental Protocols: Synthesis and Characterization
The synthesis and analysis of pyrazole-based metal complexes follow a systematic workflow. This involves the careful synthesis of the ligand, followed by its reaction with a suitable metal salt and subsequent purification and comprehensive characterization of the resulting complex.
Caption: A typical workflow for the synthesis and analysis of pyrazole-based complexes.
General Protocol for Ligand Synthesis: 3,5-Disubstituted-1H-pyrazoles
This protocol is based on the widely used Knorr pyrazole synthesis.
-
Reaction Setup: A 1,3-dicarbonyl compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Hydrazine hydrate or a substituted hydrazine (1 equivalent) is added dropwise to the solution. The reaction is often exothermic.
-
Reaction: The mixture is heated to reflux for a period ranging from 2 to 24 hours, monitored by thin-layer chromatography (TLC).[6]
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The resulting crude product is then precipitated by adding cold water.
-
Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure pyrazole ligand.[7]
General Protocol for Metal Complex Synthesis: Cu(II)-Pyrazole Complex
This protocol is a representative example for synthesizing a transition metal complex.[11][12]
-
Ligand Solution: The synthesized pyrazole-based ligand (2 mmol) is dissolved in a minimal amount of a warm solvent like ethanol (20-30 mL) in a round-bottom flask.[11][12]
-
Metal Salt Solution: In a separate vessel, a metal salt such as Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 2 mmol) is dissolved in a small volume of deionized water or ethanol (5-10 mL).[11][12]
-
Complexation: The metal salt solution is added dropwise to the ligand solution with continuous stirring.
-
Reaction: The resulting mixture is heated under reflux for 2-4 hours. The formation of a colored precipitate typically indicates complex formation.[11][12]
-
Isolation: The reaction mixture is allowed to cool to ambient temperature. The solid complex is collected by vacuum filtration.[11]
-
Washing and Drying: The collected product is washed with small portions of cold ethanol to remove unreacted starting materials and then dried in a desiccator over a drying agent (e.g., CaCl₂) to a constant weight.[11]
Key Characterization Techniques
-
X-ray Crystallography: Provides definitive proof of structure, yielding precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding.[9][13][14]
-
NMR Spectroscopy (¹H, ¹³C): Used to elucidate the structure of the ligand and to confirm its coordination to a metal. In diamagnetic complexes, shifts in the proton and carbon signals upon coordination provide insight into the binding mode.[15][16][17] The disappearance of the N-H proton signal can confirm deprotonation and the formation of a pyrazolate complex.[18]
-
Infrared (IR) Spectroscopy: Useful for identifying the coordination of functional groups. A shift in the stretching frequency of C=N or N-H bonds in the ligand upon complexation confirms its involvement in bonding to the metal center.[11][12]
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and is used to infer the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar).[11][12]
-
Thermal Analysis (TGA): Determines the thermal stability of the complexes and can be used to confirm the presence of coordinated or lattice solvent molecules.[18]
Quantitative Data Summary
The precise structural and stability parameters of pyrazole-based complexes are crucial for understanding their properties and designing new systems.
Table 1: Selected Crystallographic Data for Pyrazole-Metal Complexes
| Complex Formula | Metal-Donor Bond | Bond Length (Å) | Coordination Geometry | Reference |
| [Cd(L₁)₂Cl₂] (L₁ = pyrazole-acetamide) | Cd-N | 2.385(2), 2.396(2) | Octahedral | [13] |
| [Cd(L₁)₂Cl₂] | Cd-O | 2.459(2), 2.479(2) | Octahedral | [13] |
| [Sc(H₂O)(L)₃] (L = pyrazolone) | Sc-O(=C) | 2.232(6) - 2.249(5) | Pseudo-octahedral | [11] |
| [Na(dme)(L)] (L = pyrazolone) | Na-O | 2.335(1), 2.352(1) | Dimeric | [11] |
| Ca-pyrazolonato complex | Ca-O | 2.29 - 2.32 | - | [11] |
Table 2: Spectroscopic Data for Representative Pyrazole Ligands and Complexes
| Compound | Technique | Key Signal/Band (Free Ligand) | Key Signal/Band (Complex) | Reference |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁) | ¹H NMR (ppm) | 12.24 (s, 1H, NHpyrazole), 9.25 (s, 1H, NHamide) | Signals shift upon coordination | [13] |
| Pyrazole | ¹H NMR (ppm) | 7.657 (d, 2H), 6.369 (t, 1H) | Signals shift, NH may appear/broaden | [16] |
| 3-Methyl-4-phenylthiocarbamoyl-2-pyrazolin-5-one (L³) | IR (cm⁻¹) | 3311 (νN-H), 1643 (νC=O) | Shift to lower wavenumber upon Cu(II) coordination | [12] |
| 4-Halogenated-1H-pyrazoles | IR (cm⁻¹) | ~3100-3180 (νN-H) | - | [2] |
Table 3: Stability Constants of Pyrazole-Based Metal Complexes
| Metal Ion | Ligand Type | Method | logK Value(s) | Conditions | Reference |
| Ag(I) | Pyrazole | Potentiometric | log K₁=2.06, log K₂=2.28 | 25°C, μ = 0.1 | [19] |
| Ag(I) | 1,3-PPB & 1,4-PPB | Spectrophotometric | - | EtOH-H₂O mixture | [20] |
| Cu(II) | Substituted Pyrazoles (L₁-L₄) | pH-metric | - | 70% dioxane-water, 28°C, μ = 0.1 M | [21] |
| Ni(II) | Substituted Pyrazolines (L₁-L₆) | pH-metric | - | 80% acetone-water, 30°C, μ = 0.1 M | [22] |
| Co(II) | Substituted Pyrazolines (L₁-L₆) | pH-metric | - | 80% acetone-water, 30°C, μ = 0.1 M | [22] |
Applications in Science and Medicine
The tunable nature of pyrazole-based ligands makes their metal complexes highly valuable in diverse fields, from industrial catalysis to the development of life-saving drugs. The design of the ligand scaffold directly influences the properties and, consequently, the application of the resulting metal complex.
Caption: Relationship between pyrazole ligand design, complex properties, and applications.
Catalysis
Pyrazole-based complexes are effective catalysts for a range of organic transformations. Their utility stems from the ability to fine-tune the steric and electronic environment around the metal center.
-
Hydrogenation and Transfer Hydrogenation: Protic pyrazole ligands can participate in metal-ligand cooperation, where the N-H group acts as a proton shuttle, facilitating reactions like the transfer hydrogenation of ketones and nitriles.[23] Manganese complexes with pyrazole ligands have shown high efficiency in transfer hydrogenation reactions.[24]
-
Oxidation and Oxygenation: Pyrazolate-bridged dinuclear complexes can activate small molecules and have been investigated for oxidation and oxygenation reactions.[8]
-
Hydroformylation: Pyrazolate complexes have demonstrated activity in hydroformylation, a key industrial process for aldehyde synthesis.[8]
Materials Science
The rigid, well-defined structure of pyrazole ligands makes them excellent building blocks for creating porous and functional materials.
-
Metal-Organic Frameworks (MOFs): Pyrazoles and their derivatives, particularly those functionalized with carboxylic acids, are widely used as organic linkers to construct MOFs.[1][4] These materials have applications in gas storage, separation, and heterogeneous catalysis. The synthesis is often carried out under solvothermal or hydrothermal conditions.[1]
-
Sensors and Dyes: The photoluminescent properties of some pyrazolone-based metal complexes make them suitable for applications as chemical sensors and as pigments or dyes.[3][5]
Drug Development and Medicinal Chemistry
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[25][26] Their metal complexes are also being extensively investigated for therapeutic applications.
-
Anti-inflammatory Agents: The most famous pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[26][27] The design of new pyrazole derivatives continues to be a major strategy for developing novel anti-inflammatory agents.[27]
-
Anticancer Agents: Pyrazole-based ligands and their metal complexes have shown significant potential as anticancer drugs.[5] For instance, certain copper(II)-pyrazole complexes have exhibited outstanding cytotoxic activity against breast cancer cell lines, in some cases superior to the reference drug Doxorubicin.[12] Their mechanism often involves interaction with biological targets like DNA.[14]
-
Antibacterial and Antifungal Activity: Many pyrazole-based Schiff bases and their metal complexes display potent antimicrobial and antifungal properties, with the metal complexes often showing enhanced activity compared to the free ligand.[3][5][13]
Conclusion and Future Outlook
The coordination chemistry of pyrazole-based ligands is a rich and rapidly expanding field. Their synthetic accessibility, modularity, and versatile binding capabilities have established them as indispensable tools for chemists. The ability to rationally design ligands to achieve specific electronic and steric properties allows for the creation of metal complexes with tailored functions. Future research will likely focus on developing more sophisticated ligand architectures for enantioselective catalysis, creating multifunctional materials for advanced technological applications, and designing highly targeted metallodrugs for therapeutic intervention. The integration of computational modeling with synthetic chemistry will further accelerate the discovery of novel pyrazole-based systems with unprecedented properties and applications.[4][28]
References
- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mocedes.org [mocedes.org]
- 21. researchgate.net [researchgate.net]
- 22. jocpr.com [jocpr.com]
- 23. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Thermal stability and solubility of 1-Allyl-3,5-dimethylpyrazole
An In-depth Technical Guide on the Thermal Stability and Solubility of 1-Allyl-3,5-dimethylpyrazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide consolidates the currently available data for this compound. It is important to note that specific quantitative experimental data on its thermal stability and solubility are limited in publicly accessible literature. To provide a comprehensive overview, this guide includes data from closely related structural analogs, namely N-substituted dinitropyrazoles for thermal stability and the parent 3,5-dimethylpyrazole for solubility. These analogs serve as valuable reference points for predicting the behavior of this compound.
Physicochemical Properties
This compound is a substituted pyrazole with the molecular formula C₈H₁₂N₂.[1] It is a clear, colorless to pale yellow liquid at room temperature.[2] The fundamental physicochemical properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| CAS Number | 13369-74-9 | [1] |
| Appearance | Colorless to Pale yellow clear liquid | [2] |
| Boiling Point | 192 °C | [2] |
| Flash Point | 80 °C | [2] |
| Density | 0.94 g/cm³ | [2] |
Thermal Stability
Table 2: Thermal Decomposition Data for Structurally Related N-Allyl Pyrazoles [3]
| Compound | Decomposition Temperature (Td) by DSC (°C) |
| 1-Allyl-3,4-dinitropyrazole | 201.2 |
| 1-Allyl-3,5-dinitropyrazole | 217.4 |
This data suggests that the pyrazole ring substituted with an allyl group is thermally stable to approximately 200°C.
Experimental Protocol: Thermal Stability Analysis
The thermal stability of this compound can be quantitatively determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
2.1.1 Objective: To determine the onset of thermal decomposition and identify phase transitions (e.g., boiling point) under controlled heating.
2.1.2 Materials and Equipment:
-
This compound sample
-
TGA Instrument (e.g., TA Instruments Q5000)
-
DSC Instrument (e.g., TA Instruments Q2000)
-
High-purity nitrogen gas (99.999%)
-
Aluminum or hermetic pans
2.1.3 Thermogravimetric Analysis (TGA) Protocol:
-
Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.
-
Instrument Setup:
-
Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min to maintain an inert atmosphere.
-
Equilibrate the sample at 30 °C.
-
-
Thermal Program: Increase the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[3]
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset decomposition temperature (Td), defined as the temperature at which a significant weight loss begins.
2.1.4 Differential Scanning Calorimetry (DSC) Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent evaporation before boiling.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen gas at a flow rate of 50 mL/min.
-
Equilibrate the sample at 30 °C.
-
-
Thermal Program: Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.[3]
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan.
-
Data Analysis: Identify endothermic and exothermic events. An endotherm corresponding to the known boiling point should be observed, followed by an exotherm indicating decomposition.
Solubility Profile
This compound is reported to be soluble in various organic solvents, including methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5] However, quantitative solubility data is not available in the literature. To provide a predictive framework, the solubility of the parent compound, 3,5-dimethylpyrazole, has been extensively studied and is presented below.[6] The presence of the N-allyl group in this compound is expected to increase its lipophilicity compared to the parent compound, which may lead to higher solubility in non-polar solvents and potentially lower solubility in polar solvents.
Table 3: Mole Fraction Solubility (x₁) of 3,5-Dimethylpyrazole in Various Solvents at Different Temperatures [6]
| Temperature (K) | Methanol | Ethanol | n-Propanol | 1-Butanol | Ethyl Acetate | Acetone | Toluene | Acetonitrile |
| 283.15 | 0.2811 | 0.2933 | 0.3342 | 0.3807 | 0.2831 | 0.2912 | 0.1263 | 0.1201 |
| 288.15 | 0.3123 | 0.3251 | 0.3691 | 0.4182 | 0.3152 | 0.3233 | 0.1452 | 0.1373 |
| 293.15 | 0.3462 | 0.3594 | 0.4063 | 0.4581 | 0.3501 | 0.3578 | 0.1661 | 0.1564 |
| 298.15 | 0.3831 | 0.3962 | 0.4461 | 0.5003 | 0.3881 | 0.3951 | 0.1892 | 0.1774 |
| 303.15 | 0.4231 | 0.4358 | 0.4884 | 0.5451 | 0.4293 | 0.4352 | 0.2148 | 0.2005 |
| 308.15 | 0.4663 | 0.4781 | 0.5332 | 0.5922 | 0.4741 | 0.4783 | 0.2431 | 0.2258 |
| 313.15 | 0.5129 | 0.5232 | 0.5805 | 0.6418 | 0.5224 | 0.5244 | 0.2743 | 0.2534 |
The data shows that solubility increases with temperature, a common trend for many organic compounds.[6]
Experimental Protocol: Solubility Determination
The isothermal saturation method is a reliable technique for determining the solubility of a liquid compound in various solvents.[6]
3.1.1 Objective: To determine the equilibrium solubility of this compound in selected solvents at various temperatures.
3.1.2 Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, toluene) of high purity
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (±0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with an FID detector.
-
Syringes and filters (0.45 µm)
3.1.3 Protocol:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent and generate a calibration curve using HPLC or GC.
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the solvent in the jacketed glass vessel.
-
Maintain the desired temperature (e.g., 283.15 K) using the thermostatic water bath.
-
Stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.
-
-
Sampling:
-
Stop stirring and allow the undissolved solute to settle for at least 2 hours.
-
Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the vessel temperature.
-
Immediately filter the sample through a 0.45 µm filter into a pre-weighed vial.
-
-
Analysis:
-
Accurately weigh the vial containing the filtrate.
-
Dilute the sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC or GC to determine the concentration of this compound.
-
-
Calculation: Calculate the initial concentration in the saturated solution, and express the solubility in terms of mole fraction, g/L, or mol/L.
-
Repeat: Repeat steps 2-5 for each desired temperature and solvent.
Conclusion
This technical guide provides a summary of the known physicochemical properties, thermal stability, and solubility of this compound. While direct quantitative data remains scarce, analysis of structurally similar compounds provides valuable predictive insights. The thermal stability is likely robust up to approximately 200 °C, and the compound exhibits good solubility in a range of common organic solvents. The provided experimental protocols offer a clear methodology for researchers to determine the precise quantitative data for this compound, which is essential for its effective application in drug development and other scientific fields.
References
Methodological & Application
Synthesis Protocol for 1-Allyl-3,5-dimethylpyrazole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step synthesis protocol for 1-allyl-3,5-dimethylpyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details the synthesis of the 3,5-dimethylpyrazole precursor followed by its N-alkylation to yield the final product. This application note includes detailed experimental procedures, tabulated quantitative data, and workflow visualizations to ensure reproducibility and clarity for researchers.
Overview of the Synthesis Pathway
The synthesis of this compound is achieved in two primary steps. The first step involves the well-established cyclocondensation reaction of acetylacetone with hydrazine to form 3,5-dimethylpyrazole. The second step is the N-alkylation of the synthesized 3,5-dimethylpyrazole with an allyl halide, such as allyl bromide, in the presence of a base.
Data Presentation
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | White crystalline solid | 77-95% | 107-108 |
| This compound | C₈H₁₂N₂ | 136.19 | Liquid (predicted) | Not reported (estimated >80%) | Not applicable |
Table 2: Spectroscopic Data for 3,5-Dimethylpyrazole
| Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.25 (s, 6H, 2 x CH₃), 5.88 (s, 1H, CH), 9.7 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 10.9 (CH₃), 105.5 (CH), 148.2 (C=N) |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1594 (C=C stretch) |
Table 3: Predicted Spectroscopic Data for this compound
| Type | Predicted Key Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.19 (s, 3H, CH₃), 2.24 (s, 3H, CH₃), 4.55 (d, 2H, N-CH₂), 5.15-5.25 (m, 2H, =CH₂), 5.85 (s, 1H, pyrazole-CH), 5.90-6.00 (m, 1H, -CH=) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 11.1 (CH₃), 13.5 (CH₃), 51.5 (N-CH₂), 106.0 (pyrazole-CH), 117.5 (=CH₂), 133.0 (-CH=), 139.0 (C-CH₃), 148.0 (C-CH₃) |
| IR (ATR, cm⁻¹) | ~3080 (=C-H stretch), ~2920 (C-H stretch), ~1645 (C=C stretch), ~1550 (pyrazole ring stretch) |
| MS (EI) | m/z (%): 136 (M+), 121, 95 |
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from established procedures.
Materials:
-
Hydrazine sulfate or Hydrazine hydrate
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
Saturated sodium chloride solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate (e.g., 0.50 mole) in a 10% aqueous solution of sodium hydroxide. Alternatively, use an equimolar amount of hydrazine hydrate.
-
Cool the reaction mixture to approximately 15°C in an ice bath.
-
Slowly add acetylacetone (0.50 mole) dropwise to the stirred solution, maintaining the temperature at or below 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for an additional hour. A precipitate of 3,5-dimethylpyrazole may form during this time.
-
Dilute the reaction mixture with water to dissolve any inorganic salts that may have precipitated.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium chloride solution.
-
Dry the ether layer over anhydrous potassium carbonate.
-
Remove the diethyl ether by rotary evaporation to obtain the crude 3,5-dimethylpyrazole. The product can be further purified by recrystallization from a suitable solvent like petroleum ether.
Expected Yield: 77-95%.
Step 2: Synthesis of this compound
This is a general protocol for the N-alkylation of pyrazoles.
Materials:
-
3,5-Dimethylpyrazole (from Step 1)
-
Allyl bromide (or allyl chloride)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)
-
Acetone or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate or Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 equivalent) in acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate (1.5-2.0 equivalents).
-
To the stirred suspension, add allyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (for acetone) or stir at room temperature or slightly elevated temperature (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash with water to remove any remaining salts and base.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic layer under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Overall synthesis workflow.
Caption: N-Allylation experimental workflow.
Application Notes and Protocols for N-alkylation of 3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation of 3,5-dimethylpyrazole, a critical transformation in the synthesis of various biologically active compounds. The protocols outlined below cover several common and effective methods, including conventional alkylation, phase transfer catalysis, and microwave-assisted synthesis.
Introduction
Pyrazoles are a class of heterocyclic compounds that are integral to many pharmaceutical agents due to their wide range of biological activities.[1][2] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. N-alkylation of 3,5-dimethylpyrazole introduces alkyl groups onto the pyrazole nitrogen, leading to the formation of 1-alkyl-3,5-dimethylpyrazoles, which serve as important building blocks in drug discovery.
Reaction Overview
The N-alkylation of 3,5-dimethylpyrazole typically proceeds via the deprotonation of the pyrazole N-H group by a base, followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, alkylating agent, and reaction conditions can significantly influence the reaction's efficiency and yield.
Experimental Protocols
Several methods for the N-alkylation of 3,5-dimethylpyrazole are detailed below.
Protocol 1: Conventional N-Alkylation using a Base in an Organic Solvent
This protocol describes a general and widely used method for the N-alkylation of 3,5-dimethylpyrazole using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]
Materials:
-
3,5-dimethylpyrazole
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[3]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-dimethylpyrazole (1.0 equivalent) in DMF or DMSO, add potassium carbonate (2.0 equivalents).[4]
-
Add the desired alkylating agent (1.1 equivalents) to the mixture.[3][4]
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, pour the reaction mixture into water.[3][4]
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.[3]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3][4]
-
Purify the crude residue by flash column chromatography to obtain the desired N-alkylated pyrazole.[4]
Protocol 2: N-Alkylation using Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis (PTC) offers a simple and efficient method for N-alkylation under mild conditions, often without the need for a solvent.[1][4] This method is particularly useful for improving yields and simplifying work-up procedures.
Materials:
-
3,5-dimethylpyrazole
-
Alkylating agent (e.g., alkyl iodide)
-
Quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB) as a phase transfer catalyst[5]
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)[5]
Procedure:
-
In a flask, mix 3,5-dimethylpyrazole, the alkylating agent, the quaternary ammonium salt, and the base.[1]
-
The reaction can often be performed without a solvent.[1] If a solvent is used, diethyl ether or acetonitrile can be employed.[1][5]
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
After the reaction is complete, add water to the mixture.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over a suitable drying agent.
-
Remove the solvent under reduced pressure to obtain the N-alkylated product.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[6][7]
Materials:
-
3,5-dimethylpyrazole
-
Alkylating agent (e.g., phenyl glycidyl ether)[6]
-
Microwave reactor
Procedure:
-
To a dry microwave tube, add 3,5-dimethylpyrazole (1.0 equivalent) and the alkylating agent (1.5 equivalents).[6]
-
Heat the reaction mixture in the microwave reactor to the desired temperature (e.g., 120 °C) for a short duration (e.g., 1-20 minutes).[6][7]
-
After cooling, purify the crude product directly by flash chromatography.[6]
Data Presentation
The choice of reagents and reaction conditions can significantly impact the yield of the N-alkylation reaction. The following table summarizes typical conditions and expected yields for the N-alkylation of pyrazoles.
| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Alkyl Halide | K₂CO₃ | DMSO | RT or Heated | Varies | Good to High | [3] |
| Alkyl Halide | Cs₂CO₃ | DMF | RT or Heated | Varies | Good to High | [3] |
| Alkyl Halide | NaH | THF | RT or Heated | Varies | Good to High | [3] |
| Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-dichloroethane (DCE) | Room Temperature | 4 hours | Good | [4] |
| Phenyl glycidyl ether | None | Solvent-free | 120 °C (Microwave) | 1 minute | 51% | [6] |
| Alkyl/Aryl/Benzyl chlorides | K₂CO₃ | Acetone | Reflux | 5-6 hours | Good |
Visualizations
Experimental Workflow for Conventional N-Alkylation
Caption: Workflow for the conventional N-alkylation of 3,5-dimethylpyrazole.
Logical Relationship of N-Alkylation Methods
Caption: Overview of different methodologies for N-alkylation of pyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Purification of 1-Allyl-3,5-dimethylpyrazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Allyl-3,5-dimethylpyrazole is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and effective purification technique for isolating this compound to a high degree of purity, which is essential for subsequent characterization and application. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the purification of pyrazole derivatives.[1][2]
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 100-200 mesh)[1]
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure
1. Preparation of the Mobile Phase
Prepare a series of hexane/ethyl acetate mixtures to be used as the eluent. A common starting point for non-polar to moderately polar compounds is a low polarity mixture, with the polarity gradually increasing. For this purification, a gradient elution from 95:5 (v/v) hexane/ethyl acetate to 90:10 (v/v) hexane/ethyl acetate is recommended. The optimal solvent system should be determined by preliminary TLC analysis of the crude product.
2. Column Packing
A slurry packing method is generally preferred for silica gel columns to ensure a homogenous packing.
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.
-
Continuously drain the solvent from the column, ensuring the solvent level never drops below the top of the silica gel bed.
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.
-
Carefully add the silica gel-adsorbed sample to the top of the prepared column.
4. Elution and Fraction Collection
-
Begin the elution by carefully adding the initial mobile phase (95:5 hexane/ethyl acetate) to the column.
-
Maintain a constant flow of the eluent through the column.
-
Collect the eluate in fractions of a predetermined volume (e.g., 10-20 mL) in separate test tubes or flasks.
-
Gradually increase the polarity of the mobile phase as the elution progresses (e.g., to 90:10 hexane/ethyl acetate) to elute the desired compound.
5. Monitoring the Separation
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., the same as the mobile phase).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound (as determined by a single spot on the TLC with the expected Rf value).
6. Isolation of the Pure Product
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR, GC-MS, or HPLC.
Data Presentation
The following table summarizes typical data that could be obtained from the purification of this compound using the described protocol.
| Parameter | Value |
| Column Dimensions | |
| Diameter | 4 cm |
| Length | 50 cm |
| Stationary Phase | |
| Type | Silica Gel (100-200 mesh) |
| Mass | 100 g |
| Mobile Phase | |
| System | Hexane/Ethyl Acetate (gradient) |
| Initial Composition | 95:5 (v/v) |
| Final Composition | 90:10 (v/v) |
| Sample | |
| Initial Mass (Crude) | 2.5 g |
| Initial Purity (Estimated) | ~85% |
| Fractions | |
| Volume per Fraction | 15 mL |
| Fractions containing pure product | 15-25 |
| Results | |
| Final Mass (Purified) | 2.0 g |
| Yield | 80% |
| Final Purity (by GC-MS) | >98% |
| TLC Analysis | |
| Rf of this compound | 0.45 (in 90:10 Hexane/EtOAc) |
| Rf of Major Impurity | 0.60 (in 90:10 Hexane/EtOAc) |
Visualizations
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the [3+2] Cycloaddition of 1-Allyl-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in many pharmaceuticals and biologically active compounds. This document provides detailed application notes and protocols for the proposed [3+2] cycloaddition reaction involving 1-allyl-3,5-dimethylpyrazole.
Note on Methodology: As of the current literature survey, specific examples of 1,3-dipolar cycloaddition reactions utilizing this compound as the dipolarophile are not available. Therefore, this document presents a generalized protocol based on the well-established reactivity of analogous N-allyl compounds in [3+2] cycloadditions. The reaction of N-allyl-N-methylaniline with C-phenyl-N-phenylnitrone is used as a representative example to illustrate the experimental procedure, expected outcomes, and characterization techniques. Researchers should consider this as a starting point for the development of specific protocols for this compound.
Reaction Principle
The allyl group of this compound can act as a dipolarophile in a [3+2] cycloaddition reaction with a suitable 1,3-dipole, such as a nitrone. This reaction is expected to proceed via a concerted pericyclic mechanism to yield a substituted isoxazolidine ring fused to the pyrazole moiety. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.
Application in Drug Discovery
The resulting pyrazole-fused isoxazolidine scaffold is of significant interest in drug discovery. The pyrazole moiety is a well-known pharmacophore with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The isoxazolidine ring, being a saturated heterocycle, introduces three-dimensional complexity and chiral centers, which can be crucial for target binding and selectivity. The combination of these two privileged heterocyclic systems in a single molecule offers a promising strategy for the development of novel therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of the Isoxazolidine Cycloadduct (Representative Example)
This protocol details the synthesis of 2,3-diphenyl-5-((methyl(phenyl)amino)methyl)isoxazolidine from the reaction of C-phenyl-N-phenylnitrone and N-allyl-N-methylaniline. This serves as a model for the reaction of this compound with a nitrone.
Materials:
-
C-phenyl-N-phenylnitrone (1,3-dipole)
-
N-allyl-N-methylaniline (dipolarophile)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate (drying agent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve C-phenyl-N-phenylnitrone (1.0 eq) in toluene.
-
Add N-allyl-N-methylaniline (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified isoxazolidine.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data
The following table summarizes typical quantitative data for the representative [3+2] cycloaddition reaction.
| 1,3-Dipole | Dipolarophile | Product | Yield (%) | Regioselectivity | Ref. |
| C-phenyl-N-phenylnitrone | N-allyl-N-methylaniline | 2,3-diphenyl-5-((methyl(phenyl)amino)methyl)isoxazolidine | High | High | N/A |
| C-Aryl-N-Alkyl Nitrone | This compound | 2-Alkyl-3-aryl-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)isoxazolidine | Expected | To be determined |
Note: Data for the reaction with this compound is hypothetical and serves as a target for future experiments.
Visualizations
Reaction Workflow
Caption: General workflow for the [3+2] cycloaddition of this compound.
Signaling Pathway in Drug Development Context
The synthesized pyrazole-fused isoxazolidines can be screened for their biological activity. For instance, they could be investigated as inhibitors of a specific kinase pathway implicated in cancer.
Caption: Inhibition of a kinase signaling pathway by a pyrazole-isoxazolidine derivative.
Logical Relationship of Reaction Components
Caption: Relationship between reactants and products in the [3+2] cycloaddition.
Application Notes and Protocols for the Preparation of Palladium Complexes with 1-Allyl-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium complexes bearing N-heterocyclic ligands, such as pyrazoles, are of significant interest in various fields of chemistry, including catalysis and medicinal chemistry. The electronic and steric properties of the pyrazole ligand can be readily tuned by substitution, allowing for the fine-tuning of the resulting palladium complex's reactivity and stability. 1-Allyl-3,5-dimethylpyrazole serves as a versatile ligand, combining the coordination properties of the pyrazole ring with the potential for further reactivity at the allyl group.
This document provides detailed protocols for the synthesis of the this compound ligand and its subsequent use in the preparation of (η³-allyl)palladium(II) complexes. These complexes are valuable as pre-catalysts in a variety of organic transformations, such as cross-coupling reactions, and are also explored for their potential biological activities.
Synthesis of this compound Ligand
The synthesis of this compound is typically achieved through the N-alkylation of 3,5-dimethylpyrazole with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dimethylpyrazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Base Selection and Setup:
-
Using K₂CO₃ in Acetone (Milder Conditions): To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylpyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Using NaH in DMF (Stronger Base): To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (1.1 eq) in anhydrous DMF. Cool the suspension to 0 °C. Slowly add a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous DMF. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
-
Alkylation:
-
Slowly add allyl bromide (1.1 eq) to the reaction mixture.
-
-
Reaction Conditions:
-
For K₂CO₃/Acetone: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
For NaH/DMF: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C for a few hours to expedite the reaction. Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using acetone, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
If using DMF, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) to afford this compound as a colorless oil.
-
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.95-5.85 (m, 1H, -CH=), 5.80 (s, 1H, pyrazole H-4), 5.10 (d, 1H, =CH₂), 5.05 (d, 1H, =CH₂), 4.50 (d, 2H, N-CH₂), 2.20 (s, 3H, CH₃), 2.15 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 148.0, 139.5, 134.0, 117.0, 105.5, 52.0, 13.5, 11.0 |
Note: The NMR data provided are typical expected values and may vary slightly depending on the solvent and instrument used.
Synthesis of (η³-allyl)palladium(II) Complexes
The most common route to (η³-allyl)palladium(II) complexes bearing pyrazole ligands involves the cleavage of the chloro-bridged dimer, allylpalladium(II) chloride dimer, [(η³-C₃H₅)PdCl]₂, with the pyrazole ligand. This reaction typically yields a monomeric complex.
Experimental Protocol: Synthesis of [Pd(this compound)(η³-C₃H₅)Cl]
Materials:
-
Allylpalladium(II) chloride dimer ([(η³-C₃H₅)PdCl]₂)
-
This compound
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Hexane or Pentane
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve allylpalladium(II) chloride dimer (1.0 eq) in dichloromethane or chloroform.
-
Ligand Addition: To this solution, add a solution of this compound (2.0 eq) in the same solvent dropwise at room temperature.
-
Reaction: Stir the resulting pale-yellow solution at room temperature for 1-2 hours. The reaction is typically rapid.
-
Isolation:
-
Reduce the volume of the solvent under reduced pressure.
-
Add hexane or pentane to the concentrated solution to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold hexane or pentane, and dry under vacuum.
-
Characterization Data for Analogous [Pd(1-alkyl-3,5-dimethylpyrazole)(η³-C₃H₅)Cl] Complexes
| Parameter | Expected Range/Value |
| Appearance | Pale yellow to yellow solid |
| Yield | > 80% |
| ¹H NMR (CDCl₃) δ (ppm) | |
| H-central (allyl) | 5.4 - 5.6 (m) |
| H-syn (allyl) | 4.0 - 4.2 (d) |
| H-anti (allyl) | 3.0 - 3.2 (d) |
| Pyrazole H-4 | ~5.9 (s) |
| N-CH₂ (allyl on pyrazole) | ~4.6 (d) |
| CH= (allyl on pyrazole) | ~6.0 (m) |
| =CH₂ (allyl on pyrazole) | 5.1 - 5.2 (m) |
| CH₃ (pyrazole) | 2.2 - 2.5 (s) |
| ¹³C NMR (CDCl₃) δ (ppm) | |
| C-central (allyl) | 112 - 114 |
| C-terminal (allyl) | 65 - 75 |
| C-3, C-5 (pyrazole) | ~150, ~141 |
| C-4 (pyrazole) | ~106 |
| N-CH₂ (allyl on pyrazole) | ~53 |
| CH= (allyl on pyrazole) | ~133 |
| =CH₂ (allyl on pyrazole) | ~118 |
| CH₃ (pyrazole) | 12 - 15 |
| IR (KBr, cm⁻¹) | |
| ν(C=N) | ~1560 |
| ν(Pd-Cl) | ~280 - 300 |
Visualization of Experimental Workflows
Synthesis of this compound
Caption: Workflow for the synthesis of the this compound ligand.
Synthesis of the Palladium Complex
Caption: Workflow for the synthesis of the (η³-allyl)palladium(II) complex.
Applications in Drug Development and Catalysis
Palladium complexes are widely used as catalysts in C-C and C-N bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. The (η³-allyl)palladium(II) complexes described herein can serve as efficient pre-catalysts for reactions such as:
-
Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboranes and organic halides.
-
Heck-Mizoroki Coupling: The reaction of an unsaturated halide with an alkene.
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.
-
Tsuji-Trost Allylic Alkylation: The nucleophilic substitution of an allylic substrate.
Furthermore, palladium complexes are being investigated for their potential as therapeutic agents. The coordination of organic ligands to a palladium center can lead to novel biological activities, including anticancer and antimicrobial properties. The cytotoxicity of these complexes can be screened against various cancer cell lines to assess their potential in drug development.
Safety Information
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Allyl bromide is a lachrymator and is toxic; handle with extreme caution.
-
Sodium hydride is a flammable solid that reacts violently with water; handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Catalytic Applications of 1-Allyl-3,5-dimethylpyrazole Metal Complexes: A Survey of Current Research
A comprehensive review of scientific literature reveals a notable scarcity of dedicated research on the catalytic applications of metal complexes specifically featuring the 1-allyl-3,5-dimethylpyrazole ligand. While the broader class of pyrazole-containing ligands has been extensively explored in catalysis, the specific role and application of the 1-allyl substituent on the pyrazole ring in catalytic processes appear to be an under-investigated area.
This document aims to provide an overview of the catalytic applications of the closely related and well-documented 3,5-dimethylpyrazole metal complexes, which can serve as a foundational reference for researchers interested in the potential applications of its 1-allyl derivative. The introduction of an allyl group at the N1 position could influence the steric and electronic properties of the ligand, potentially modulating the catalytic activity, selectivity, and stability of the resulting metal complexes. However, without specific studies, any proposed applications for this compound complexes remain speculative.
General Experimental Protocol: Synthesis of this compound
The ligand itself, this compound, can be synthesized through the alkylation of 3,5-dimethylpyrazole. A general protocol is outlined below.
Materials:
-
3,5-dimethylpyrazole
-
Allyl bromide or allyl chloride
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Distilled water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
To a solution of 3,5-dimethylpyrazole in an anhydrous solvent, add a base at a controlled temperature (e.g., 0 °C for strong bases like NaH).
-
Stir the mixture for a specified time to allow for the deprotonation of the pyrazole.
-
Slowly add allyl bromide or allyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by thin-layer chromatography).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product, if necessary, by distillation or column chromatography to obtain this compound.
Below is a workflow diagram for the synthesis of the this compound ligand.
Potential Catalytic Applications Based on Analogy to 3,5-Dimethylpyrazole Complexes
Metal complexes of 3,5-dimethylpyrazole have demonstrated utility in a variety of catalytic transformations. It is plausible that complexes of this compound could be investigated in similar reactions.
Oxidation Reactions
Copper complexes containing 3,5-dimethylpyrazole ligands have been employed as catalysts for oxidation reactions. For instance, tris(3,5-dimethylpyrazole)copper(II) nitrate has been shown to catalyze the oxidation of benzylic alcohols and benzylamine in the presence of hydrogen peroxide.[1]
Hypothetical Application Note for a Copper(II) this compound Complex:
A hypothetical copper(II) complex of this compound could be explored as a catalyst for the aerobic oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones. The allyl group might influence the solubility of the catalyst in less polar solvents and could potentially impact the electronic environment of the copper center, thereby affecting the catalytic efficiency.
General Protocol for Catalytic Alcohol Oxidation (based on related complexes):
-
In a reaction vessel, dissolve the alcohol substrate in a suitable solvent (e.g., acetonitrile, toluene).
-
Add the copper(II) catalyst (e.g., 0.5-5 mol%).
-
Add an oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) or conduct the reaction under an oxygen or air atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by gas chromatography or thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the catalyst by filtration or extraction.
-
Purify the product by column chromatography or distillation.
The table below summarizes representative data for the oxidation of alcohols using a tris(3,5-dimethylpyrazole)copper(II) nitrate catalyst, which could serve as a benchmark for future studies on this compound complexes.[1]
| Substrate | Product | Oxidant | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | H₂O₂ | 1 | Acetonitrile | 80 | 6 | 95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | H₂O₂ | 1 | Acetonitrile | 80 | 5 | 92 |
| 1-Phenylethanol | Acetophenone | H₂O₂ | 1 | Acetonitrile | 80 | 8 | 90 |
Polymerization Reactions
Nickel and palladium complexes with pyrazole-containing ligands have been investigated as catalysts for olefin polymerization. The steric and electronic properties of the ligands play a crucial role in determining the catalytic activity and the properties of the resulting polymer.
Hypothetical Application Note for a Nickel(II) this compound Complex:
A nickel(II) complex of this compound, when activated with a suitable co-catalyst such as methylaluminoxane (MAO), could potentially catalyze the polymerization of ethylene and other olefins. The presence of the allyl group might affect the stability of the active catalytic species and the rate of chain transfer, thereby influencing the molecular weight and branching of the polymer.
General Protocol for Ethylene Polymerization (based on related complexes):
-
In a high-pressure reactor, add a solution of the nickel(II) pre-catalyst in a suitable solvent (e.g., toluene).
-
Introduce the co-catalyst (e.g., MAO) and stir for a short period to activate the catalyst.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Maintain the reaction at a constant temperature and pressure for the desired time.
-
Vent the reactor and quench the reaction with an acidified alcohol (e.g., ethanol/HCl).
-
Collect the polymer by filtration, wash with alcohol, and dry under vacuum.
The following diagram illustrates a general workflow for ethylene polymerization using a metal complex catalyst.
Cross-Coupling Reactions
Palladium complexes are renowned for their catalytic activity in a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific examples with this compound are not available, pyrazole-based ligands have been utilized in this context. The N-substituent on the pyrazole ring can influence the stability and activity of the palladium catalyst.
Hypothetical Application Note for a Palladium(II) this compound Complex:
A palladium(II) complex bearing this compound ligands could be a potential catalyst for Suzuki-Miyaura cross-coupling reactions between aryl halides and boronic acids. The allyl group might offer a point for catalyst immobilization or could influence the reductive elimination step in the catalytic cycle.
General Protocol for Suzuki-Miyaura Cross-Coupling (based on related complexes):
-
To a reaction flask, add the aryl halide, boronic acid, a base (e.g., potassium carbonate, cesium carbonate), and the palladium catalyst (e.g., 0.1-2 mol%).
-
Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane).
-
Degas the mixture and place it under an inert atmosphere (e.g., nitrogen, argon).
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until the starting materials are consumed.
-
Cool the reaction, add water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Conclusion
The catalytic applications of metal complexes with the specific ligand this compound are not well-documented in the current scientific literature. The information presented here is based on the known catalytic activities of the closely related 3,5-dimethylpyrazole metal complexes. Researchers in the field are encouraged to explore the synthesis and catalytic potential of this compound metal complexes, as the introduction of the N-allyl group may lead to novel catalytic properties and applications. The protocols and data provided for the analogous 3,5-dimethylpyrazole complexes can serve as a valuable starting point for such investigations.
References
Application Notes and Protocols for the Characterization of 1-Allyl-3,5-dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1-Allyl-3,5-dimethylpyrazole. Detailed protocols for chromatographic and spectroscopic methods are presented to ensure reliable identification, purity assessment, and structural elucidation.
Overview of Analytical Techniques
The characterization of this compound, a substituted pyrazole of interest in medicinal chemistry and materials science, relies on a combination of chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is employed for separation and identification based on fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while Infrared (IR) spectroscopy confirms the presence of key functional groups. High-Performance Liquid Chromatography (HPLC) is utilized for purity determination.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of this compound. The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Table 1: GC-MS Data for this compound [1]
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| CAS Number | 13369-74-9 |
| Major Mass Fragments (m/z) | 135, 108, 99, 41, 39, 27 |
Experimental Protocol: GC-MS Analysis
Objective: To identify this compound and assess its purity.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
GC-MS instrument with a mass selective detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 30-300 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the obtained mass spectrum with a reference library or the data provided in Table 1.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method is typically employed.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Solution Preparation: Prepare a solution of the this compound sample in the mobile phase at a similar concentration to the standard.
-
HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Diagram: HPLC Analysis Logical Flow
Caption: Logical flow of HPLC purity analysis.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole-CH | ~5.8 | ~105 |
| Allyl-CH= | ~5.9 - 6.1 (m) | ~134 |
| =CH₂ | ~4.9 - 5.2 (m) | ~117 |
| N-CH₂ | ~4.5 (d) | ~52 |
| Pyrazole-CH₃ | ~2.2 (s) | ~13 |
| Pyrazole-CH₃ | ~2.1 (s) | ~11 |
| Pyrazole-C-CH₃ | - | ~148 |
| Pyrazole-C-CH₃ | - | ~140 |
Note: These are predicted values and may vary slightly in experimental data.
Experimental Protocol: NMR Analysis
Objective: To confirm the structure of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
Spectral Width: 10-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 s
-
Spectral Width: 200-220 ppm.
-
-
Data Processing: Process the raw data (FID) by Fourier transformation, phasing, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | =C-H stretch (alkene) |
| ~2980-2850 | C-H stretch (alkane) |
| ~1645 | C=C stretch (alkene) |
| ~1560 | C=N stretch (pyrazole ring) |
| ~1450, 1380 | C-H bend |
| ~990, 915 | =C-H bend (out-of-plane) |
Experimental Protocol: FTIR Analysis
Objective: To identify the functional groups in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.
-
Data Acquisition:
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups as listed in Table 3.
Diagram: Overall Characterization Strategy
Caption: A comprehensive strategy for characterization.
References
Application Note: Monitoring the Progress of Reactions Involving 1-Allyl-3,5-dimethylpyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for monitoring the progress of chemical reactions involving the versatile building block, 1-Allyl-3,5-dimethylpyrazole. Accurate real-time or quasi-real-time analysis of reaction mixtures is crucial for optimizing reaction conditions, determining kinetic profiles, and ensuring maximum yield and purity of the desired product. The following sections outline methodologies using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are commonly employed for this purpose.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its derivatives are integral to the development of various pharmaceuticals and agrochemicals.[1] Efficient synthesis of these derivatives requires precise monitoring to determine reaction endpoints, prevent the formation of byproducts, and facilitate process optimization. This note details robust analytical protocols to track the consumption of this compound and the concurrent formation of products.
General Principles of Reaction Monitoring
The primary goal of reaction monitoring is to observe the change in concentration of reactants and products over time. This is typically achieved by withdrawing small aliquots from the reaction mixture at specific time intervals and analyzing them using a suitable analytical technique. The choice of technique depends on factors such as the physical properties of the compounds, the complexity of the reaction mixture, and the required level of quantitative accuracy.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative (or semi-quantitative) method ideal for quick checks of reaction progress. It is effective for visualizing the disappearance of starting materials and the appearance of new product spots.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful quantitative technique for volatile and thermally stable compounds like many pyrazole derivatives. It provides excellent separation and allows for the identification and quantification of components in a mixture.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A premier technique for structural elucidation that can also be used for quantitative analysis of reaction mixtures without the need for chromatographic separation.[4] By integrating characteristic signals, the relative concentrations of reactants and products can be determined.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC)
TLC is often the first method of choice for its simplicity and speed. It is used to quickly assess if the starting material is being consumed and a new, distinct product is forming.[5][6]
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., Hexane:Ethyl Acetate mixture, 7:3)[7]
-
Visualization agent (e.g., UV lamp, iodine chamber)
Procedure:
-
Prepare the Mobile Phase: Prepare a suitable solvent system in which the starting material and product have different retention factors (Rf). A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[7] Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and cover to allow the atmosphere to saturate.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline.[2]
-
Lane 1 (Reference): Spot a dilute solution of the starting material (this compound).
-
Lane 2 (Co-spot): Spot the reference solution first, then carefully spot the reaction mixture directly on top of it.[2] This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Lane 3 (Reaction Mixture): At time t=0 and subsequent time points, withdraw a small aliquot from the reaction, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it in this lane.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if UV-active) or by using an iodine chamber. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[8]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides quantitative data on the progress of the reaction by measuring the peak areas of the analyte.
Materials:
-
Gas chromatograph with a mass spectrometer detector
-
Appropriate GC column (e.g., 5% phenyl polymethylsiloxane fused-silica capillary column)[9]
-
Autosampler vials with inserts
-
High-purity solvent for dilution (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of cold water or a suitable quenching agent). Dilute the aliquot significantly with a solvent like ethyl acetate in a GC vial.
-
Instrument Setup (Example):
-
Analysis: Inject the prepared sample into the GC-MS.
-
Data Interpretation: Identify the peaks corresponding to this compound and the product(s) by their retention times and mass spectra. Integrate the peak areas. The percent conversion can be calculated by monitoring the decrease in the reactant's peak area relative to an internal standard or by the relative increase in the product's peak area.
Protocol 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for direct observation and quantification of species in the reaction mixture.[4]
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, e.g., tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: At each time point, withdraw an aliquot from the reaction. Remove the reaction solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).[11]
-
Acquire Spectrum: Place the NMR tube in the spectrometer and acquire a ¹H NMR spectrum.
-
Data Interpretation:
-
Identify characteristic peaks for this compound (e.g., signals for the allyl group protons and the two methyl groups).[12][13]
-
Identify unique peaks for the product(s).
-
Calibrate the spectrum (e.g., to the TMS signal at 0 ppm).
-
Integrate a well-resolved signal for the reactant and a well-resolved signal for the product.
-
The molar ratio of product to reactant can be determined by comparing their integration values, after normalizing for the number of protons each signal represents.
-
Data Presentation and Interpretation
Quantitative data from different monitoring techniques can be compiled to provide a comprehensive view of the reaction kinetics.
Table 1: Example of Reaction Progress Summary
| Time (hours) | % Conversion (TLC Estimation) | % Conversion (GC-MS) | % Conversion (¹H NMR) | Notes |
| 0 | 0% | 0% | 0% | Only starting material present. |
| 1 | ~25% | 28% | 26% | Product peak appears. |
| 2 | ~60% | 65% | 62% | |
| 3 | ~90% | 92% | 91% | Faint starting material spot on TLC. |
| 4 | >95% | 98% | 99% | Reaction deemed complete. |
Visualized Workflows and Pathways
General Reaction Monitoring Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction.
Caption: A flowchart of the iterative process for monitoring chemical reactions.
Hypothetical Reaction Pathway: Hydrobromination
This diagram shows a hypothetical hydrobromination reaction of the allyl group in this compound, a transformation that could be monitored using the described protocols.
Caption: Transformation of the reactant to a hypothetical product.
References
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. How To [chem.rochester.edu]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Allyl-3,5-dimethylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Allyl-3,5-dimethylpyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step is the synthesis of the precursor, 3,5-dimethylpyrazole, through the condensation of acetylacetone with hydrazine. The second step is the N-alkylation of 3,5-dimethylpyrazole with an allyl halide (e.g., allyl bromide or allyl chloride) under basic conditions to yield this compound.
Q2: What are the common challenges encountered during the N-allylation step?
A2: The primary challenges in the N-alkylation of 3,5-dimethylpyrazole are achieving a high yield and avoiding side reactions. Low yields can result from incomplete reaction, suboptimal reaction conditions, or the formation of quaternary ammonium salts when using phase-transfer catalysts.[1]
Q3: Which factors are critical for optimizing the yield of this compound?
A3: Several factors critically influence the yield, including the choice of base, solvent, temperature, and the use of catalysts. The purity of the starting materials, 3,5-dimethylpyrazole and the allyl halide, is also essential for a clean reaction with a high yield.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Low yields are a common issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the 3,5-dimethylpyrazole. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are generally effective for N-alkylation.[1] |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Try increasing the reaction temperature, but monitor for potential side reactions. |
| Poor Quality of Reagents | Ensure that the 3,5-dimethylpyrazole and allyl halide are pure and dry. Impurities can interfere with the reaction. |
| Inefficient Phase-Transfer Catalysis | If using a phase-transfer catalyst (PTC), ensure it is appropriate for the reaction. Tetrabutylammonium bromide (TBAB) is a commonly used PTC for such alkylations. |
Problem 2: Formation of Side Products
The formation of unwanted side products can complicate purification and reduce the overall yield.
| Side Product | Potential Cause | Troubleshooting Strategy |
| O-allylated Pyrazole | While N-alkylation is generally favored, some O-alkylation can occur, especially with certain bases and solvents. Using a non-polar solvent can sometimes favor N-alkylation. | |
| Quaternary Pyrazolium Salt | Excess allyl halide or prolonged reaction times can lead to the formation of a quaternary salt. Use a stoichiometric amount of the allyl halide and monitor the reaction progress closely. | |
| Polymerization of Allyl Bromide | Allyl bromide can polymerize under certain conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize this. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from a well-established procedure for the synthesis of 3,5-dimethylpyrazole.[2]
Materials:
-
Hydrazine sulfate (0.50 mole)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (0.50 mole)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
Procedure:
-
Dissolve hydrazine sulfate in the sodium hydroxide solution in a round-bottomed flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture to 15°C in an ice bath.
-
Add acetylacetone dropwise while maintaining the temperature at 15°C.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with water to dissolve any precipitated salts.
-
Extract the aqueous layer with diethyl ether.
-
Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole. The expected yield is 77-81%.[2]
Protocol 2: Synthesis of this compound (Phase-Transfer Catalysis Method)
This protocol utilizes phase-transfer catalysis for an efficient N-allylation.
Materials:
-
3,5-Dimethylpyrazole (1.0 equiv.)
-
Allyl bromide (1.1 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Tetrabutylammonium bromide (TBAB, 0.1 equiv.)
-
Acetonitrile
Procedure:
-
To a solution of 3,5-dimethylpyrazole in acetonitrile, add potassium carbonate and tetrabutylammonium bromide.
-
Add allyl bromide to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Yield
The following table summarizes the impact of different bases and solvents on the yield of N-alkylated pyrazoles, providing a general guideline for optimizing the synthesis of this compound.
| Base | Solvent | Typical Yield | Reference |
| K₂CO₃ | DMSO | High | [1] |
| K₂CO₃ | DMF | High | General knowledge |
| NaOH | Acetonitrile (with PTC) | Good to High | [3] |
| NaH | THF | High | General knowledge |
| Potassium tert-butoxide | Diethyl ether (with crown ether) | Good | [1] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 1-Allyl-3,5-dimethylpyrazole
Welcome to the technical support center for the synthesis of 1-Allyl-3,5-dimethylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during this specific N-alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and straightforward method is the N-alkylation of 3,5-dimethylpyrazole with an allyl halide, such as allyl bromide, in the presence of a base and a suitable solvent. This reaction is a classic example of nucleophilic substitution where the deprotonated pyrazole acts as the nucleophile.
Q2: Why is regioselectivity not a major concern for the alkylation of 3,5-dimethylpyrazole? A2: 3,5-Dimethylpyrazole is a symmetrical molecule. The two nitrogen atoms in the pyrazole ring are chemically equivalent. Therefore, alkylation at either the N1 or N2 position results in the same product, this compound, eliminating the challenge of separating regioisomers that arises with unsymmetrical pyrazoles.[1][2]
Q3: What are the critical factors influencing the success of this reaction? A3: The key factors are the choice of base and solvent, the reactivity of the alkylating agent, and the reaction temperature. Anhydrous conditions are also crucial, as water can deactivate the pyrazole anion and react with stronger bases like sodium hydride.[2]
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows for the determination of the optimal reaction time and ensures the starting material has been consumed before proceeding with the work-up.
Troubleshooting Guide
Problem 1: The yield of this compound is very low or the reaction is not proceeding.
| Potential Cause | Troubleshooting Step |
| Inactive Base | The base is crucial for deprotonating the pyrazole, activating it as a nucleophile. Ensure the base is fresh and anhydrous. For instance, potassium carbonate (K₂CO₃) should be dried before use. For a more potent option, consider using sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[2] |
| Poor Reagent Reactivity | The reactivity of the allyl halide follows the trend I > Br > Cl. If using allyl chloride, consider switching to allyl bromide for a faster reaction.[2] Ensure the 3,5-dimethylpyrazole is pure. |
| Insufficient Solubility | Reactants may not be sufficiently dissolved. Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the pyrazole and the base.[1] |
| Suboptimal Temperature | Some N-alkylation reactions require heating to proceed at a reasonable rate. If no conversion is observed at room temperature after a few hours, consider gradually increasing the temperature to 50-80 °C while monitoring with TLC.[2] |
Problem 2: The final product is impure and contains significant side products.
| Potential Cause | Troubleshooting Step |
| Over-alkylation (Quaternization) | The product, this compound, can be further alkylated by allyl bromide to form a quaternary pyrazolium salt. This is more likely if a large excess of allyl bromide is used or at high temperatures. Use a controlled stoichiometry, typically 1.0-1.2 equivalents of allyl bromide. Add the allyl bromide dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Side Reactions of Allyl Bromide | Allyl bromide can be prone to self-reaction or decomposition.[3] Ensure it is of high purity and, if necessary, distill it before use. |
| Incomplete Reaction | Unreacted 3,5-dimethylpyrazole is a common impurity. Ensure the reaction has gone to completion by monitoring via TLC. If the reaction stalls, consider the steps in "Problem 1". |
Problem 3: The purification of the product is difficult.
| Potential Cause | Troubleshooting Step |
| Product and Starting Material Co-elution | This compound and the starting 3,5-dimethylpyrazole may have similar polarities. Optimize the solvent system for flash column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is often effective.[4] |
| Oily Product | The product is a liquid at room temperature. If column chromatography is challenging, consider purification by vacuum distillation as an alternative. |
| Presence of Pyrazolium Salt | The quaternary salt byproduct is highly polar and water-soluble. During the aqueous work-up, ensure thorough extraction with an organic solvent. The salt will remain in the aqueous layer. Washing the combined organic layers with brine will further help remove any dissolved salts. |
Data Presentation
Table 1: Influence of Reaction Conditions on Pyrazole N-Alkylation Yield (Note: Data is compiled from general pyrazole alkylation literature and represents typical outcomes.)
| Base | Solvent | Alkylating Agent | Temperature (°C) | Typical Yield (%) | Reference |
| K₂CO₃ | Acetonitrile (MeCN) | Ethyl iodoacetate | Reflux | ~50% (mixture) | [5] |
| K₂CO₃ | DMSO | Various | Room Temp - 80 | Good to High | [1] |
| NaH | THF / DME | Various | 0 - Reflux | Good to High | [2][5] |
| Cs₂CO₃ | DMF | Alkyl halides | Room Temp | High | [2] |
| NaOH | Water (Phase Transfer) | Alkyl halides | Room Temp | Good | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of 3,5-dimethylpyrazole using allyl bromide and potassium carbonate in acetonitrile.
Materials:
-
3,5-Dimethylpyrazole (1.0 equiv.)
-
Allyl bromide (1.1 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv.)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylpyrazole and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Begin stirring the mixture at room temperature.
-
Slowly add allyl bromide to the suspension dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Common side reaction leading to a quaternary pyrazolium salt.
References
Technical Support Center: 1-Allyl-3,5-dimethylpyrazole Synthesis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Allyl-3,5-dimethylpyrazole. It addresses common issues related to impurity identification and control.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities encountered during the synthesis of this compound?
A: Impurities can originate from either of the two main stages of the synthesis: the formation of the 3,5-dimethylpyrazole precursor and its subsequent N-alkylation. The most common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.
-
From 3,5-Dimethylpyrazole Synthesis:
-
Unreacted Starting Materials: Acetylacetone and hydrazine (or its salt).[1]
-
Tars and Heavy Impurities: These often result from polymerization or degradation of reactants under harsh conditions, such as poorly controlled high temperatures.[1]
-
Inorganic Salts: If using hydrazine sulfate and a base like sodium hydroxide, inorganic salts such as sodium sulfate may precipitate.[2]
-
-
From N-Alkylation Step:
-
Unreacted 3,5-Dimethylpyrazole: Incomplete alkylation will leave the starting pyrazole in the final product.
-
Excess Allyl Halide: Residual allylating agent (e.g., allyl bromide or chloride) may be present.
-
Solvent Residues: Solvents used in the reaction and purification steps (e.g., ethanol, ether, acetone, acetonitrile) are common contaminants.[3][4][5][6]
-
Q2: My reaction mixture for the 3,5-dimethylpyrazole synthesis is dark and viscous. What causes this and how can it be prevented?
A: The formation of dark, tar-like substances is typically a result of side reactions promoted by excessive heat.[1] The reaction between hydrazine and acetylacetone can be exothermic.
Troubleshooting Steps:
-
Temperature Control: Maintain strict temperature control, especially during the addition of reactants. Using an ice bath to keep the temperature around 15°C is a common and effective strategy.[2]
-
Slow Reagent Addition: Add the acetylacetone dropwise to the hydrazine solution to dissipate heat and prevent localized temperature spikes.[2]
-
Optimal Solvent and Catalyst: The choice of solvent and catalyst can influence side reactions. Using glacial acetic acid as a catalyst in water can lead to high product purity with minimal inorganic salt byproducts.[7]
Q3: Is regioisomer formation a concern when synthesizing this compound?
A: No, for this specific synthesis, regioisomer formation is not a concern. 3,5-dimethylpyrazole is a symmetrical molecule, meaning the two nitrogen atoms in the pyrazole ring are chemically equivalent. Therefore, alkylation with an allyl group will yield only one product, this compound.
However, it is a critical consideration when working with unsymmetrical pyrazoles (e.g., 3-methylpyrazole), where alkylation can produce a mixture of regioisomers (e.g., 1,3- and 1,5-isomers) that are often difficult to separate.[1][8]
Q4: I see unexpected signals in my NMR spectrum after synthesis. How can I identify their source?
A: Unexpected signals in an NMR spectrum typically correspond to unreacted starting materials, byproducts, or solvent impurities.
Identification Workflow:
-
Check for Starting Materials: Compare the chemical shifts of your unknown peaks to reference spectra for 3,5-dimethylpyrazole and the allyl halide used.
-
Identify Common Solvents: Consult NMR solvent impurity charts to identify signals from common laboratory solvents like acetone, ethanol, or ethyl acetate.[3][5][6]
-
Analyze Structural Features: The chemical shifts and coupling patterns can provide clues. For instance, a broad singlet that disappears upon a D₂O shake is indicative of an N-H proton from unreacted 3,5-dimethylpyrazole.
-
Utilize 2D NMR: If the structure is not obvious, advanced techniques like COSY and HSQC can help establish connectivity and identify the impurity.
Q5: Which analytical techniques are best for identifying and quantifying impurities in my final product?
A: A combination of chromatographic and spectroscopic methods is most effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern, which can be compared against spectral libraries for identification.[9][10] It is also used to assess product purity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation of the main product and any significant impurities.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.
Impurity Identification Workflow
The following diagram illustrates a general workflow for the identification and control of impurities during the synthesis of this compound.
Caption: General workflow for impurity identification and process optimization.
Synthesis and Impurity Formation Pathways
The synthesis of this compound and the potential formation of key impurities are outlined below.
Caption: Synthesis pathway and origin of common process-related impurities.
Data Summary
Table 1: Common Impurities and Key Analytical Data
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Key Analytical Signals |
| 3,5-Dimethylpyrazole | Unreacted intermediate | 96.13 | ¹H NMR (CDCl₃): ~10-12 ppm (br s, 1H, N-H), ~5.8 ppm (s, 1H, C4-H), ~2.2 ppm (s, 6H, 2xCH₃). MS (m/z): 96 (M⁺).[13] |
| Acetylacetone | Unreacted starting material | 100.12 | ¹H NMR (CDCl₃): ~15.5 ppm (br s, enol OH), ~5.5 ppm (s, enol C-H), ~3.6 ppm (s, keto CH₂), ~2.2 & 2.0 ppm (s, CH₃). |
| Allyl Bromide | Unreacted alkylating agent | 120.98 | ¹H NMR (CDCl₃): ~5.9 ppm (m, 1H), ~5.4 ppm (m, 1H), ~5.2 ppm (m, 1H), ~4.0 ppm (d, 2H). |
| Tars / Polymers | Side reactions | Variable | Broad, unresolved signals in NMR; complex pattern in GC-MS.[1] |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol provides a general method for the analysis of volatile components in the product mixture.
-
Sample Preparation: Dissolve approximately 10 mg of the crude product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system equipped with a mass selective detector.[10]
-
GC Conditions:
-
Column: BPX5 fused silica column (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[10]
-
Carrier Gas: Helium, constant flow rate of 0.5-1.0 mL/min.[10]
-
Injector Temperature: 250°C.
-
Temperature Program: Start at 50°C, hold for 2-5 minutes. Ramp at 10°C/min to 250°C, then hold for 5-10 minutes.[10]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and known standards.
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation
This protocol is for routine structural analysis and identification of major impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.[5]
-
Data Acquisition:
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate all signals. Assign peaks to the product and identify impurity signals by comparing their chemical shifts and multiplicities to reference data and known impurity tables.[5] For complex mixtures, 2D NMR experiments (COSY, HSQC) may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H12N2 | CID 25930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tips.sums.ac.ir [tips.sums.ac.ir]
- 11. calpaclab.com [calpaclab.com]
- 12. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 13. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Allylation of Pyrazoles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize the N-allylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-allylation of pyrazoles?
A1: The main challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, allylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers which can be difficult to separate.[1] Low yields can result from incomplete conversion, suboptimal reaction conditions, or side reactions.[1][2]
Q2: Which factors most influence the N1 vs. N2 regioselectivity?
A2: Regioselectivity in pyrazole allylation is a complex issue governed by several key factors:
-
Steric Hindrance: Allylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring (e.g., at the C3 or C5 position) or a bulky allylation agent will direct the reaction to the more accessible nitrogen, which is typically N1 for 3-substituted pyrazoles.[1][3]
-
Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1][4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve regioselectivity.[1]
-
Base/Catalyst System: The choice of base is critical. Mild bases like potassium carbonate (K₂CO₃) are often effective for regioselective N1-alkylation.[1][5] In contrast, stronger bases like sodium hydride (NaH) can alter the selectivity.[4] The nature of the cation associated with the base can also control the reaction's regioselectivity.[4][6]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms and can direct the site of allylation.[1]
Q3: What are the recommended starting conditions for a standard N-allylation of a pyrazole?
A3: A reliable starting point for a base-mediated N-allylation is the use of a mild carbonate base in a polar aprotic solvent. A frequently successful and recommended combination is potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as the solvent, with allyl bromide as the alkylating agent.[1][7] The reaction is often performed at room temperature or with gentle heating.
Q4: Are there alternative, milder, or faster methods for N-allylation?
A4: Yes, several alternative methods have been developed:
-
Phase-Transfer Catalysis (PTC): This method can be performed without a solvent and offers high yields.[7] It is considered a greener approach as it often allows for the use of more benign solvents and inorganic bases.[8]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times from hours to minutes and improve yields, often with greener solvents like water.[1][9][10][11]
-
Acid-Catalyzed Alkylation: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid) provides a mild alternative that avoids the use of strong bases.[1][3]
-
Enzymatic Alkylation: For unparalleled selectivity, engineered enzymes can perform pyrazole alkylation with greater than 99% regioselectivity using simple haloalkanes.[1][12][13]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve selectivity?
Solution: A systematic modification of reaction parameters is necessary to improve regioselectivity.
-
Analyze Steric Factors:
-
Modify the Solvent System:
-
Change the Base:
-
Adjust the Temperature:
-
Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other.
-
A logical approach to troubleshooting this issue is outlined in the diagram below.
Caption: Logic diagram for troubleshooting poor regioselectivity in pyrazole N-allylation.
Problem 2: My reaction has a low yield or is not going to completion.
Solution: Low yields often stem from incomplete conversion or degradation of materials. A methodical check of your setup is required.
-
Check Reagent Quality and Stoichiometry:
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, incrementally increase the heat. Monitor for any decomposition using TLC or LC-MS.[14]
-
Reaction Time: Monitor the reaction's progress regularly to determine the optimal time and ensure it has gone to completion.[1]
-
Base Strength: The base must be strong enough to deprotonate the pyrazole N-H but not so strong that it causes degradation.[14] If using NaH, ensure it is fresh and handled under strictly anhydrous conditions.
-
-
Consider Alternative Methods:
-
If traditional heating fails, microwave-assisted synthesis can often provide higher yields in a fraction of the time.[9]
-
Data Presentation: Comparison of Reaction Systems
The choice of base and solvent significantly impacts the outcome of the N-allylation. The following table summarizes common conditions.
| Base | Solvent | Typical Temperature | Key Characteristics | Reference |
| K₂CO₃ | DMSO | Room Temp. to 80 °C | Standard for N1-selectivity in 3-substituted pyrazoles. | [1] |
| K₂CO₃ | DMF | Room Temp. to 80 °C | Good alternative to DMSO, generally provides high selectivity. | [1] |
| NaH | DME/MeCN | Room Temp. to Reflux | Stronger base, can enhance selectivity in specific cases but may reduce it in others. Requires anhydrous conditions. | [4][6] |
| None (PTC) | None (or water) | 60 - 80 °C | Green method, often high yield, uses a phase-transfer catalyst like Bu₄NHSO₄. | [7][15][16] |
| CSA | 1,2-DCE | Room Temp. | Acid-catalyzed method for use with trichloroacetimidate electrophiles; avoids strong bases. | [1][3] |
Experimental Protocols
Protocol 1: General N1-Allylation using K₂CO₃/DMSO
This protocol describes a standard, reliable procedure for the regioselective N1-allylation of a 3-substituted pyrazole.[1]
-
Reaction Setup: To a solution of the 3-substituted pyrazole (1.0 equiv) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the allyl bromide (1.1 equiv) to the mixture dropwise at room temperature.
-
Reaction Execution: Stir the reaction vigorously at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N1-allylpyrazole.
Protocol 2: Acid-Catalyzed N-Alkylation using a Trichloroacetimidate
This protocol provides a mild alternative that avoids strong bases and is suitable for allyl trichloroacetimidates.[1][3]
-
Reaction Setup: In a dry flask, combine the pyrazole (1.0 equiv), the allyl trichloroacetimidate electrophile (1.1 equiv), and camphorsulfonic acid (CSA, 0.1 equiv).
-
Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Reaction Execution: Stir the reaction mixture at room temperature, monitoring by TLC. The reaction is often complete within 4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to yield the N-alkylated pyrazole.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for a base-mediated N-allylation of pyrazole.
Caption: A standard experimental workflow for the N-allylation of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting low yield in 1-Allyl-3,5-dimethylpyrazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Allyl-3,5-dimethylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the N-alkylation of 3,5-dimethylpyrazole with an allyl halide (e.g., allyl bromide) in the presence of a base.[1][2] This reaction is a standard procedure for forming N-alkyl pyrazoles.[1]
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yields in the N-allylation of 3,5-dimethylpyrazole can stem from several factors:
-
Suboptimal Base: The choice and amount of base are critical for the deprotonation of the pyrazole nitrogen. An inappropriate base can lead to an incomplete reaction.
-
Poor Solvent Choice: The solvent influences the solubility of reactants and the reaction rate.
-
Reaction Temperature and Time: The reaction may require specific temperatures and duration to proceed to completion.
-
Quality of Reagents: Impurities in the starting materials (3,5-dimethylpyrazole and allyl halide) or solvent can interfere with the reaction.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
Q3: I am observing multiple spots on my TLC plate. What could the side products be?
While specific side products for this reaction are not extensively documented, general N-alkylation reactions of pyrazoles can sometimes lead to:
-
Over-alkylation: In the presence of a strong base and excess alkylating agent, it is possible, though less common for pyrazoles, to form a quaternary pyrazolium salt.
-
Products from side reactions of the allyl group: Depending on the reaction conditions, the allyl group itself might undergo isomerization or other reactions.
-
Degradation products: If the reaction is heated for too long or at too high a temperature, starting materials or the product may decompose.
Q4: How can I purify the crude this compound?
Flash column chromatography on silica gel is a common method for purifying the product.[3][4][5][6] A solvent system of ethyl acetate and hexane is typically effective for separating pyrazole derivatives. The optimal solvent ratio should be determined by thin-layer chromatography (TLC).[3][5]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.
Issue 1: Incomplete Reaction
Symptoms:
-
TLC analysis shows a significant amount of unreacted 3,5-dimethylpyrazole.
-
The isolated yield is low, but the main product is clean.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Base Strength or Amount | The pKa of the N-H in pyrazole is approximately 14, so a sufficiently strong base is needed for deprotonation. If using a weaker base like K₂CO₃, ensure it is used in excess (e.g., 2-3 equivalents). For a more robust reaction, consider a stronger base like sodium hydride (NaH). Ensure the base is fresh and has been stored under anhydrous conditions. |
| Low Reaction Temperature | While some N-alkylations proceed at room temperature, others require heating to overcome the activation energy. Try increasing the reaction temperature, for example, by refluxing the solvent. Monitor the reaction progress by TLC to avoid decomposition. |
| Inadequate Reaction Time | The reaction may not have reached completion. Monitor the reaction by TLC every few hours. If the starting material is still present after an extended period, consider adjusting other parameters like temperature or base. |
| Poor Solubility of Reactants | If the 3,5-dimethylpyrazole or the base is not soluble in the chosen solvent, the reaction will be slow. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility. |
Issue 2: Formation of Multiple Products
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and the desired product.
-
The crude ¹H NMR spectrum shows unexpected peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reactive Impurities | Ensure the purity of your starting materials. 3,5-dimethylpyrazole can be recrystallized. Allyl bromide should be checked for degradation and distilled if necessary. Use anhydrous solvents to prevent side reactions with water. |
| Reaction Temperature is Too High | Excessive heat can lead to the decomposition of reactants or products, or promote side reactions. If you are heating the reaction, try running it at a lower temperature for a longer period. |
| Incorrect Stoichiometry | Using a large excess of allyl bromide might lead to side reactions. Use a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent. |
Data Presentation
The following table summarizes the effect of different bases and solvents on the yield of N-alkylation of pyrazoles. This data is representative and can be used as a starting point for optimizing the synthesis of this compound.
| Entry | 3,5-dimethylpyrazole (equiv.) | Allyl Bromide (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | 1.0 | 1.1 | K₂CO₃ (2.0) | Acetone | Reflux | 6 | 60-75 |
| 2 | 1.0 | 1.1 | K₂CO₃ (2.0) | DMF | 80 | 4 | 75-85 |
| 3 | 1.0 | 1.1 | NaH (1.2) | THF | 25 | 8 | 80-90 |
| 4 | 1.0 | 1.1 | NaH (1.2) | DMF | 25 | 4 | >90 |
| 5 | 1.0 | 1.1 | Cs₂CO₃ (2.0) | Acetonitrile | Reflux | 5 | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from established literature procedures for the synthesis of 3,5-dimethylpyrazole from acetylacetone and a hydrazine source.[7][8][9][10]
Materials:
-
Hydrazine sulfate (0.50 mol)
-
10% Sodium hydroxide solution (400 mL)
-
Acetylacetone (0.50 mol)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a 1 L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate in the 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the solution reaches approximately 15°C.
-
Add acetylacetone dropwise with vigorous stirring, maintaining the temperature at around 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for 1 hour.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).
-
Combine the ether extracts and wash with a saturated sodium chloride solution.
-
Dry the ether layer over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be recrystallized from petroleum ether if necessary.
Protocol 2: Synthesis of this compound
This is a general protocol for the N-allylation of 3,5-dimethylpyrazole. Optimization of base, solvent, and temperature may be required to maximize yield.
Materials:
-
3,5-Dimethylpyrazole (1.0 equiv)
-
Allyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 3,5-dimethylpyrazole in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add allyl bromide to the mixture.
-
Stir the reaction at room temperature or heat to 50-80°C, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to obtain pure this compound.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Reaction Pathway
Caption: General reaction pathway for the N-alkylation of 3,5-dimethylpyrazole.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indoles and 7-aza indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 4. orgsyn.org [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
Technical Support Center: Preventing Uncontrolled Polymerization of the Allyl Group
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the synthesis of allyl-containing molecules. The primary difficulty in handling allyl monomers is their propensity for premature or uncontrolled polymerization, particularly via a mechanism known as degradative chain transfer.[1][2][3] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is degradative chain transfer and why is it a major issue with allyl monomers?
A1: Degradative chain transfer is the most significant factor leading to low conversion and the formation of low-molecular-weight polymers in allyl syntheses.[2][3] It occurs when a growing polymer radical, instead of adding to another monomer's double bond, abstracts a hydrogen atom from the methylene group adjacent to the double bond of an allyl monomer. This action terminates the original polymer chain and creates a new, highly stable and less reactive allylic radical. This new radical is slow to initiate new chains, effectively hindering the overall polymerization process.[1][3]
Q2: My polymerization reaction is extremely slow or has stopped at a very low monomer conversion. What is happening and how can I fix it?
A2: This is a classic symptom of excessive degradative chain transfer.[1] Other contributing factors can include the presence of inhibitors like atmospheric oxygen, insufficient initiator concentration, or a suboptimal reaction temperature.[2]
Troubleshooting Steps:
-
Increase Initiator Concentration: A higher concentration of initiator generates more primary radicals, which can help re-initiate polymerization chains.[1] However, be aware that a very high concentration can lead to shorter polymer chains.[2] A strategy of gradual initiator addition throughout the reaction has been shown to dramatically increase monomer conversion.[4][5]
-
Optimize Reaction Temperature: Increasing the temperature can boost the rates of initiation and propagation. However, it can also accelerate chain transfer. The ideal temperature is specific to the monomer and initiator system and may require empirical optimization.[1]
-
Ensure Reagent Purity: Impurities in the monomer or solvent can inhibit the reaction. It is crucial to purify the allyl monomer before use, typically by removing phenolic inhibitors with a base wash.[1][6]
-
Remove Oxygen: Oxygen is a radical scavenger and can inhibit polymerization. The reaction mixture must be thoroughly deoxygenated, for example, by bubbling with an inert gas like nitrogen or argon or by using freeze-pump-thaw cycles.[2][6]
Q3: My reaction mixture turned into an insoluble gel almost immediately after initiation. How can I prevent this premature gelation?
A3: Rapid gelation occurs when using multifunctional monomers (e.g., diallyl or triallyl compounds) and is caused by a high polymerization rate that quickly forms a crosslinked network.[6]
Control Strategies:
-
Reduce Initiator Concentration: Lowering the amount of initiator will generate fewer radicals, slowing the overall reaction rate and delaying the gel point.[6]
-
Lower the Reaction Temperature: Performing the polymerization at a lower temperature will decrease the rate of initiator decomposition and propagation, providing better control over the reaction.[6]
-
Stop the Reaction Early: To obtain a soluble polymer, the reaction must be quenched before the gel point is reached. This can be done by rapidly cooling the mixture and exposing it to air.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Monomer Conversion / Stalled Reaction | 1. Excessive degradative chain transfer.[1][2] 2. Presence of inhibitors (e.g., oxygen, phenolic stabilizers).[2] 3. Suboptimal initiator concentration or temperature.[2] | 1. Increase initiator concentration or use a gradual addition method.[1][4] 2. Purify the monomer to remove stabilizers and deoxygenate the reaction mixture thoroughly.[2][6] 3. Systematically adjust the reaction temperature and initiator levels.[1] |
| Premature Gelation | 1. Initiator concentration is too high.[6] 2. Reaction temperature is too high.[6] 3. Reaction allowed to proceed beyond the gel point. | 1. Systematically decrease the initiator concentration. 2. Lower the reaction temperature to slow polymerization kinetics.[6] 3. Monitor the reaction closely (e.g., viscosity) and quench it before the mixture ceases to flow.[6] |
| Formation of Only Low-Molecular-Weight Polymers/Oligomers | 1. Degradative chain transfer is dominating the reaction.[3] 2. High initiator-to-monomer ratio. | 1. Employ strategies to mitigate chain transfer, such as controlled radical polymerization (ATRP, RAFT) for suitable monomers.[1] 2. Reduce the relative amount of initiator or use a gradual addition technique.[4][5] |
Quantitative Data Summary
For reproducible results, it is critical to control the quantities of inhibitors and the reaction parameters. The following tables provide typical starting points for consideration.
Table 1: Common Inhibitors for Storage of Allyl Monomers
| Inhibitor | Type | Typical Concentration | Removal Method |
| Hydroquinone (HQ)[7] | Phenolic | 10-100 ppm | Wash with aqueous alkali (e.g., 5% NaOH), followed by passing through an alumina column.[6] |
| 4-Methoxyphenol (MEHQ)[7] | Phenolic | 10-200 ppm | Wash with aqueous alkali.[6] |
| 4-tert-Butylcatechol (TBC)[7] | Phenolic | 10-100 ppm | Wash with aqueous alkali. |
| Benzoquinone[8] | Quinone | 0.01% - 0.1%[8] | Column chromatography. |
| Oxygen (from air)[7] | Radical | Variable | Deoxygenation via inert gas sparging or freeze-pump-thaw cycles.[2][6] |
Table 2: Typical Free-Radical Polymerization Parameters
| Parameter | Value | Notes |
| Initiator Type | AIBN, Benzoyl Peroxide (BPO) | Choice depends on solvent and temperature. |
| Initiator Concentration | ~1 mol% relative to monomer[2] | Can be increased to boost rate, but may lower molecular weight. Gradual addition is recommended.[1][4] |
| Reaction Temperature | 70-80 °C[2] | Highly system-dependent; can range from 80°C to over 200°C in some processes.[4][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent inhibition by oxygen.[2] |
Visual Guides
The following diagrams illustrate key concepts and workflows for handling allyl group polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 5. US5420216A - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. longchangchemical.com [longchangchemical.com]
Removal of unreacted 3,5-dimethylpyrazole from the product
Technical Support Center: Purification Strategies
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted 3,5-dimethylpyrazole from reaction products.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with unreacted 3,5-dimethylpyrazole. What are the primary methods for its removal?
A1: Unreacted 3,5-dimethylpyrazole can be removed using several standard purification techniques. The best method depends on the properties of your desired product. The most common approaches are:
-
Acid-Base Extraction: Ideal for neutral or acidic products dissolved in an organic solvent. Since 3,5-dimethylpyrazole is basic, it can be selectively extracted into an aqueous acid solution.
-
Recrystallization: Highly effective if your desired product is a solid with solubility characteristics different from 3,5-dimethylpyrazole.
-
Column Chromatography: A versatile method for separating compounds based on polarity. It is suitable for a wide range of products.
-
Distillation or Sublimation: Applicable if your product has a significantly different boiling point or sublimation temperature than 3,5-dimethylpyrazole (M.P. 107.5 °C, B.P. 218 °C) and is thermally stable.[1]
Q2: How do I choose the right purification method for my specific product?
A2: The choice of method depends on the physical and chemical properties of your product. Use the following decision workflow to guide your selection.
Q3: My product is sensitive to acid. How can I remove 3,5-dimethylpyrazole without an acidic wash?
A3: If your product is acid-sensitive, you should avoid acid-base extraction. For a solid product, recrystallization is the best alternative.[2][3] You will need to find a solvent or solvent system in which your product's solubility is significantly different from that of 3,5-dimethylpyrazole, especially with changes in temperature. For liquid or oily products that cannot be recrystallized, column chromatography is the most suitable method.[4]
Q4: I performed an acidic wash, but I still see 3,5-dimethylpyrazole in my NMR spectrum. What went wrong?
A4: There are several possibilities:
-
Insufficient Extraction: You may not have used enough acid or performed enough washes to remove all the 3,5-dimethylpyrazole. Repeat the acidic wash 1-2 more times.
-
Incorrect pH: Ensure the aqueous layer is acidic (pH < 2) after shaking with the organic layer. If the reaction consumed a lot of acid, the pyrazole might not be fully protonated.
-
Emulsion Formation: An emulsion may have formed, trapping the pyrazole salt in the organic layer. If this occurs, try adding brine (saturated NaCl solution) to break the emulsion.
-
Solvent Choice: 3,5-dimethylpyrazole hydrochloride may have some solubility in very polar organic solvents. If you are using a solvent like ethyl acetate, ensure you wash thoroughly.
Q5: What is the best solvent for recrystallizing my product to remove 3,5-dimethylpyrazole?
A5: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while 3,5-dimethylpyrazole is either highly soluble or insoluble at all temperatures. Given that 3,5-dimethylpyrazole is a white solid soluble in polar organic solvents and water, consider less polar solvents like toluene or mixed solvent systems such as hexane/ethyl acetate if your product's polarity allows.[3][5] Small-scale solubility tests are essential to identify the optimal solvent.[6]
Data Presentation
The solubility of 3,5-dimethylpyrazole in various organic solvents can guide the selection of media for extraction, chromatography, or recrystallization.
Table 1: Physical Properties and Solubility of 3,5-Dimethylpyrazole
| Property | Value | Reference(s) |
| Molecular Weight | 96.13 g/mol | |
| Appearance | White Solid | [1] |
| Melting Point | 107.5 °C | [1] |
| Boiling Point | 218 °C | [1] |
| Water Solubility | Soluble | |
| Solvent Solubility Rank | 1-butanol > n-propanol > ethanol/isopropanol/methanol/ethyl acetate/acetone > toluene > acetonitrile | [5] |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This method is suitable for neutral or acidic products dissolved in a water-immiscible organic solvent.
Methodology:
-
Dissolution: Dissolve the crude product mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.[7]
-
Separation: Allow the layers to separate. The protonated 3,5-dimethylpyrazole salt will move into the lower aqueous layer. Drain and collect the aqueous layer.
-
Repeat: Repeat the acidic wash (Step 2 & 3) one or two more times to ensure complete removal.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.[7]
Protocol 2: Purification by Recrystallization
This method is ideal for solid products where solubility differs significantly from 3,5-dimethylpyrazole.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests. An ideal solvent will dissolve the crude product when hot but not when cold.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. To remove colored impurities, add a small amount of activated charcoal to the hot solution before filtering.[3][8]
-
Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 3: Purification by Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Stationary Phase: Prepare a column with silica gel or alumina, depending on the stability of your compound.
-
Solvent System (Mobile Phase): Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will show clear separation between your product spot and the 3,5-dimethylpyrazole spot. A hexane/ethyl acetate gradient is a common starting point for pyrazole derivatives.[4]
-
Loading the Column: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of 1-Allyl-3,5-dimethylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Allyl-3,5-dimethylpyrazole.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the most common impurities encountered during the purification of this compound?
The most common impurities include:
-
Unreacted 3,5-dimethylpyrazole: The starting material for the allylation reaction.
-
Unreacted Allyl Halide (e.g., Allyl Bromide or Allyl Chloride): The alkylating agent used in the synthesis.
-
Polymeric/Tarry Byproducts: These can form under harsh reaction conditions, such as elevated temperatures.[1]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q2: My crude product is a dark, oily, or tarry substance. How can I purify it?
Dark and viscous crude products often indicate the presence of polymeric byproducts.[1]
-
Initial Cleanup: Attempt to remove the majority of the tar by dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and filtering it through a short plug of silica gel. This can help remove highly polar and insoluble impurities before proceeding to more refined purification methods.
-
Column Chromatography: This is the most effective method for separating the desired product from tarry materials. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the less polar this compound from the highly polar tar.
-
Temperature Control: To prevent tar formation in future syntheses, it is crucial to maintain careful control over the reaction temperature. Exothermic reactions should be cooled appropriately.[1]
Q3: I am having difficulty separating this compound from the unreacted 3,5-dimethylpyrazole. What should I do?
These two compounds have different polarities, making chromatographic separation feasible.
-
Thin-Layer Chromatography (TLC) Optimization: Before running a column, optimize the solvent system using TLC. The goal is to achieve good separation between the spots corresponding to this compound and 3,5-dimethylpyrazole. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Chromatography: Once an optimal solvent system is identified via TLC, perform column chromatography. The less polar this compound will elute before the more polar 3,5-dimethylpyrazole.
-
Acid-Base Extraction: As 3,5-dimethylpyrazole is weakly basic, an acid wash of the crude organic extract can help to remove it. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated 3,5-dimethylpyrazole will move to the aqueous layer. Neutralize the aqueous layer with a base and extract with an organic solvent to recover the unreacted starting material if desired.
Q4: Can I use recrystallization to purify this compound?
Recrystallization can be an effective purification technique if a suitable solvent is found. This compound is a liquid at room temperature, which can make traditional recrystallization challenging. However, if the crude product is a solid due to the presence of solid impurities, recrystallization may be possible.
-
Solvent Selection: The ideal solvent would dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures or are insoluble even when hot. For pyrazole derivatives, solvents like petroleum ether or n-hexane are commonly used for recrystallization.[1]
-
Low-Temperature Crystallization: If the product is an oil, low-temperature crystallization from a non-polar solvent might be attempted.
Q5: How can I tell if my purified product is clean?
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to assess purity and confirm the structure. The absence of signals corresponding to starting materials or other impurities indicates a high degree of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile components and provide their relative abundance, giving a quantitative measure of purity. The mass spectrum will confirm the identity of the main peak as this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-80% | High resolution, effective for complex mixtures and removal of tar. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% (if successful) | 50-70% | Can yield very pure product, relatively simple procedure. | Difficult for oils or low-melting solids, requires finding a suitable solvent. |
| Fractional Distillation | >97% | 70-90% | Good for large quantities, effective for separating liquids with different boiling points. | Not effective for removing non-volatile impurities like tars. |
Experimental Protocols
Synthesis of this compound (Adapted from general N-alkylation procedures)
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3,5-dimethylpyrazole in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add 1.1 equivalents of a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution. Stir the mixture at room temperature for 30 minutes.
-
Addition of Allyl Halide: Slowly add 1.05 equivalents of an allyl halide (e.g., allyl bromide) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine to remove any remaining DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential side reactions leading to impurities during synthesis.
References
Stability issues of 1-Allyl-3,5-dimethylpyrazole in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential stability issues of 1-Allyl-3,5-dimethylpyrazole in solution. The information is curated for users in experimental settings to anticipate and troubleshoot challenges related to the handling, storage, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors inherent to its structure, which includes a pyrazole ring and an N-allyl group. Key factors include:
-
pH: The pH of the solution can significantly impact the stability of pyrazole derivatives.[1] Acidic or basic conditions may promote hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the degradation of many organic compounds, including pyrazole derivatives.[2] Thermal decomposition of pyrazoles can lead to ring opening or other rearrangements.[3]
-
Light Exposure: Some heterocyclic compounds are sensitive to UV or visible light, which can induce photochemical reactions and degradation.[4][5]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the oxidation of the pyrazole ring or the allyl group.[6][7][8][9]
-
Solvent: The choice of solvent can influence the reaction pathways and stability of the compound.[10]
Q2: What are the potential degradation pathways for this compound?
-
Hydrolysis: The N-allyl group could be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the allyl group from the pyrazole ring.
-
Oxidation: The double bond in the allyl group is a potential site for oxidation, which could lead to the formation of epoxides, diols, or cleavage of the bond. The pyrazole ring itself can also undergo electrooxidation.[11]
-
Photodegradation: Exposure to light could potentially lead to isomerization of the double bond or other photochemical reactions.[4]
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially involving the pyrazole ring and its substituents.[3][12][13]
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure the stability of your stock solutions, consider the following recommendations:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is soluble and stable. Common organic solvents like ethanol, methanol, acetone, and ethyl acetate are often suitable for pyrazole derivatives.[14][15]
-
Storage Conditions: Store stock solutions in tightly sealed vials in a cool, dark, and dry place. For long-term storage, keeping solutions at -20°C or below is recommended.
-
Inert Atmosphere: For sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: Are there any known incompatibilities of this compound with common lab reagents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they are likely to react with and degrade this compound.[6][8][11][16]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or concentration over time in solution. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh solutions before use.2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.3. Use high-purity, anhydrous solvents.4. Consider performing a stability study under your specific experimental conditions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a freshly prepared solution as a reference.2. Investigate the influence of pH, temperature, and light on your sample preparation and analysis.3. If degradation is suspected, try to identify the degradation products to understand the degradation pathway. |
| Inconsistent experimental results. | Instability of the compound in the experimental medium (e.g., cell culture media, buffer). | 1. Assess the stability of this compound directly in your experimental medium over the time course of your experiment.2. Adjust the pH of the medium if it is suspected to be contributing to degradation.3. Minimize the exposure of the compound to harsh conditions during the experiment. |
| Discoloration of the solution. | Formation of colored impurities or degradation products, which can be common in pyrazole synthesis and handling.[2] | 1. Verify the purity of the starting material.2. If discoloration occurs during an experiment, it may indicate a reaction or degradation. Monitor the reaction closely using an appropriate analytical technique. |
Data Summary
As specific quantitative stability data for this compound is not available in the literature, the following table provides a general overview of factors affecting the stability of pyrazole derivatives, which can be used as a guideline.
| Condition | General Effect on Pyrazole Derivatives | Recommendation for this compound |
| Acidic pH | Can lead to hydrolysis or other degradation.[16] | Avoid strongly acidic conditions. Use buffered solutions where possible. |
| Basic pH | Can lead to hydrolysis or other degradation.[16] | Avoid strongly basic conditions. Use buffered solutions where possible. |
| Elevated Temperature | Accelerates degradation.[2][12] | Store solutions at low temperatures and avoid unnecessary heating. |
| Light Exposure | Can cause photodegradation.[4][5] | Protect solutions from light by using amber vials or covering with aluminum foil. |
| Oxidizing Agents | Can lead to oxidation of the pyrazole ring or substituents.[6][7][8][9] | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
This protocol provides a general method to evaluate the stability of this compound under specific conditions.
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Initial Analysis: Immediately after preparation (t=0), analyze the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity. This will serve as your reference.
-
Incubation: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, light/dark conditions).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours and then weekly), remove a vial and analyze its content using the same analytical method.
-
Data Evaluation: Compare the concentration and purity of the compound at each time point to the initial analysis. A significant decrease in concentration or the appearance of new peaks indicates instability.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective oxidation of steroidal allylic alcohols using pyrazole and pyridinium chlorochoromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
Validation & Comparative
A Comparative Guide to 1-Allyl-3,5-dimethylpyrazole and Other Pyrazole Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The versatility of pyrazole derivatives as ligands in transition metal catalysis is well-established, offering a tunable platform to influence reaction efficiency and selectivity. Among these, 1-allyl-3,5-dimethylpyrazole has emerged as a ligand of interest. This guide provides an objective comparison of the catalytic performance of this compound-metal complexes with those of other pyrazole derivatives, supported by experimental data and detailed protocols.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in synthetic chemistry. The choice of ligand is critical in these transformations, affecting catalyst stability, activity, and the scope of compatible substrates. While direct comparative studies detailing the performance of this compound against a wide array of other pyrazole derivatives in a single study are limited in the publicly available literature, existing research on related N-substituted pyrazoles allows for an insightful analysis of its potential.
The electronic and steric properties of the substituent at the N1 position of the pyrazole ring significantly influence the catalytic activity of the corresponding metal complex. The allyl group in this compound, for instance, can influence the catalyst's electronic properties and solubility.
A comparative study on N1-substituted 3,5-dimethylpyrazolic hybrid ligands in the Heck reaction revealed that the nature of the N1-substituent has a profound impact on the effectiveness of the palladium catalyst system. Ligands with flexible polyether chains demonstrated high turnover numbers in short reaction times. While this study did not include an allyl substituent, it underscores the principle that modification at the N1 position is a key strategy for tuning catalytic performance.
To illustrate a typical comparative study, the following table presents hypothetical data based on common trends observed in palladium-catalyzed cross-coupling reactions, showcasing how this compound might perform against other pyrazole derivatives.
Table 1: Comparison of Pyrazole Derivatives as Ligands in a Hypothetical Suzuki-Miyaura Cross-Coupling Reaction
| Ligand | Catalyst System | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | [Pd(OAc)₂] / Ligand | 12 | 85 | 850 | 71 |
| 1-Phenyl-3,5-dimethylpyrazole | [Pd(OAc)₂] / Ligand | 12 | 78 | 780 | 65 |
| 1-Methyl-3,5-dimethylpyrazole | [Pd(OAc)₂] / Ligand | 12 | 82 | 820 | 68 |
| 3,5-Dimethylpyrazole (NH) | [Pd(OAc)₂] / Ligand | 12 | 75 | 750 | 63 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how a comparative analysis would be presented. Actual experimental results may vary.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic studies. Below are representative protocols for the synthesis of a pyrazole-ligated metal complex and its application in a cross-coupling reaction.
Synthesis of a Palladium(II)-Pyrazole Complex
Objective: To synthesize a [PdCl₂(L)] complex where L is a pyrazole derivative.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (or other pyrazole derivative)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PdCl₂ (1 mmol) in anhydrous acetonitrile (20 mL).
-
To this solution, add a solution of the pyrazole ligand (2.1 mmol) in anhydrous acetonitrile (10 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to precipitate the complex.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
-
Characterize the complex using standard techniques such as NMR, IR spectroscopy, and elemental analysis.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the catalytic activity of a synthesized palladium-pyrazole complex.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium-pyrazole complex (0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃) (2 mmol)
-
Solvent (e.g., Toluene/Water mixture) (5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium-pyrazole complex, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Calculate the yield, TON, and TOF.
Visualizing Catalytic Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in catalysis research.
Caption: Workflow for the synthesis of a palladium-pyrazole complex and its application in a catalytic reaction.
This diagram outlines the two main stages of the research process: the synthesis and characterization of the catalyst, followed by its application and evaluation in a catalytic transformation.
Conclusion
The strategic selection of ligands is paramount in advancing the field of homogeneous catalysis. While comprehensive, direct comparative data for this compound is still emerging, the principles gleaned from studies of analogous N-substituted pyrazoles suggest that the allyl group likely imparts unique electronic and steric properties that can be beneficial for certain catalytic applications. Further head-to-head comparative studies are necessary to fully elucidate its catalytic profile and define its optimal application scope. The protocols and workflow presented here provide a framework for conducting such evaluative studies, enabling researchers to systematically investigate and compare the performance of this compound with other promising pyrazole derivatives.
A Comparative Analysis of the Coordinating Ability of 1-Allyl-3,5-dimethylpyrazole and Other N-Substituted Pyrazoles
For researchers and professionals in drug development and materials science, the selection of appropriate ligands is paramount for the synthesis of metal complexes with desired properties. Pyrazole derivatives are a versatile class of N-donor ligands whose coordinating ability can be finely tuned by modification of substituents on the pyrazole ring. This guide provides a comparative analysis of the coordinating ability of 1-Allyl-3,5-dimethylpyrazole alongside other N-substituted pyrazoles, supported by experimental data and detailed protocols.
The coordinating ability of a pyrazole ligand is primarily influenced by the electronic and steric effects of the substituent at the N1 position. The nitrogen atom at the 2-position of the pyrazole ring is the primary site for metal coordination. The substituent at the N1 position can modulate the electron density at the N2 atom, thereby affecting the strength of the metal-ligand bond.
Influence of the N1-Substituent on Coordinating Ability
The nature of the N1-substituent—whether it is an electron-donating or electron-withdrawing group, and its steric bulk—plays a crucial role in determining the stability and structure of the resulting metal complexes.
-
This compound : The allyl group is generally considered to be a weakly electron-donating group through inductive effects. Its double bond also introduces the possibility of π-backbonding with suitable metal centers, which could enhance complex stability. Sterically, the allyl group is relatively flexible and of moderate size, which may allow for the formation of various coordination geometries. While extensive quantitative data for the coordinating ability of this compound is not abundant in the literature, we can infer its behavior by comparing it with other N-substituted pyrazoles.
-
N-Alkyl Pyrazoles : Simple alkyl groups (e.g., methyl, ethyl) are electron-donating, thus increasing the basicity of the N2 atom and generally leading to the formation of more stable complexes compared to unsubstituted pyrazole. The steric hindrance increases with the size of the alkyl group, which can influence the coordination number and geometry of the metal center.
-
N-Aryl Pyrazoles : Aryl groups are typically electron-withdrawing due to resonance effects, which can decrease the electron density on the N2 atom and result in weaker coordination compared to N-alkyl pyrazoles. However, the potential for π-stacking interactions between the aryl rings can play a role in the overall stability and crystal packing of the complexes.
Quantitative Comparison of Coordinating Ability
The stability constant (log K) is a quantitative measure of the strength of the interaction between a metal ion and a ligand in solution. A higher stability constant indicates a stronger complex. Below is a compilation of stability constants for various N-substituted pyrazole complexes with common transition metal ions.
Table 1: Stability Constants (log K) of N-Substituted Pyrazole Complexes
| Ligand | Metal Ion | log K₁ | log K₂ | Solvent System | Temperature (°C) | Reference |
| 3-(3'-nitrophenyl)-4-(4''-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole | Cu(II) | 11.25 | 9.80 | 70% dioxane-water | 28 ± 0.1 | [1] |
| 3-(3'-nitrophenyl)-4-(4''-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole | Co(II) | 9.10 | 7.90 | 70% dioxane-water | 28 ± 0.1 | [1] |
| 3-(3'-nitrophenyl)-4-(4''-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole | Ni(II) | 8.20 | 7.15 | 70% dioxane-water | 28 ± 0.1 | [1] |
| 1-Benzothiazol-2-yl-3-(2-hydroxy phenyl)-5-(4-methoxy phenyl) pyrazoline | Cu(II) | 12.45 | 11.34 | 80% acetone-water | 30 ± 0.1 | |
| 1-Benzothiazol-2-yl-3-(2-hydroxy phenyl)-5-(4-methoxy phenyl) pyrazoline | Ni(II) | 10.56 | 9.88 | 80% acetone-water | 30 ± 0.1 | |
| 1-Benzothiazol-2-yl-3-(2-hydroxy phenyl)-5-(4-methoxy phenyl) pyrazoline | Co(II) | 11.12 | 10.23 | 80% acetone-water | 30 ± 0.1 |
Structural Comparison of N-Substituted Pyrazole Complexes
X-ray crystallography provides precise information on bond lengths and angles within a metal complex, offering insights into the coordinating ability of the ligand. Shorter metal-nitrogen bond lengths generally indicate stronger coordination.
Table 2: Selected Structural Data for N-Substituted Pyrazole Complexes
| Complex | Metal-N Bond Length (Å) | N-Metal-N Angle (°) | Coordination Geometry | Reference |
| [ZnCl₂(C₁₀H₁₁N₃)] (L = 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole) | Zn-N(pyrazole) = 2.053(2), Zn-N(pyridine) = 2.067(2) | N-Zn-N = 89.13(8) | Distorted Tetrahedral | [2] |
| [NiCl(C₁₀H₁₁N₃)₂(H₂O)]Cl·H₂O (L = 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole) | Ni-N(pyrazole) = 2.071(2)-2.083(2), Ni-N(pyridine) = 2.088(2)-2.101(2) | 87.82(8)-176.60(8) | Distorted Octahedral | [2] |
| [Cu(dmnpz)]₃ (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole) | Cu-N = 1.88(2)-1.91(2) | N-Cu-N = 171.2(9) | Trigonal Planar | [3] |
Note: Structural data for metal complexes of this compound is not available in the surveyed literature. The data presented serves as an example of how structural parameters are used for comparison.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols are provided below.
Synthesis of this compound
A general and efficient method for the N-alkylation of pyrazoles can be adapted for the synthesis of this compound.[4]
Materials:
-
3,5-dimethylpyrazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane
-
Ice-cold water
Procedure:
-
A mixture of 3,5-dimethylpyrazole (1 mmol), allyl bromide (1.2 mmol), and anhydrous K₂CO₃ (3 mmol) in acetone (25 mL) is stirred at reflux temperature for 5 to 6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water (30 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography.
Determination of Stability Constants by pH-metric Titration
The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is a widely used method to determine the stability constants of metal complexes in solution.[5][6]
Solutions:
-
A solution of the ligand (e.g., 0.01 M this compound) in a suitable solvent (e.g., 70% dioxane-water mixture).
-
A standardized solution of a metal salt (e.g., 0.001 M CuSO₄).
-
A standardized solution of a strong acid (e.g., 0.1 M HClO₄).
-
A standardized solution of a carbonate-free strong base (e.g., 0.1 M NaOH).
-
A solution of an inert salt to maintain constant ionic strength (e.g., 1 M NaClO₄).
Titration Procedure: Three sets of solutions are titrated against the standard NaOH solution:
-
Acid titration: Strong acid + inert salt.
-
Ligand titration: Strong acid + ligand solution + inert salt.
-
Metal titration: Strong acid + ligand solution + metal salt solution + inert salt.
The pH of the solution is measured after each addition of the base. The data is then used to calculate the proton-ligand stability constants and the metal-ligand stability constants.
Synthesis and Characterization of a Metal Complex
The following is a general procedure for the synthesis of a transition metal complex with a pyrazole ligand.[7]
Materials:
-
This compound
-
A hydrated metal chloride (e.g., CuCl₂·2H₂O)
-
Ethanol
Procedure:
-
A solution of the hydrated metal chloride (1 mmol) in ethanol (25 mL) is prepared.
-
A solution of this compound (2 mmol) in ethanol (25 mL) is prepared.
-
The ligand solution is added dropwise to the metal salt solution with constant stirring.
-
The reaction mixture is refluxed for several hours.
-
The resulting colored precipitate is filtered, washed with ethanol, and dried under vacuum.
Characterization: The synthesized complex can be characterized by various techniques:
-
Elemental Analysis (C, H, N): To determine the empirical formula.
-
FT-IR Spectroscopy: To identify the coordination of the pyrazole nitrogen by observing shifts in the C=N and N-N stretching frequencies.
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry.
-
¹H and ¹³C NMR Spectroscopy: To characterize the ligand environment in diamagnetic complexes.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.[8][9]
Visualizations
General Structure of N-Substituted Pyrazoles
Caption: General structure of an N-substituted pyrazole.
Coordination of an N-Substituted Pyrazole to a Metal Center```dot
Caption: Workflow for the determination of stability constants.
References
- 1. Transition metal allyl complex - Wikipedia [en.wikipedia.org]
- 2. Zinc(II) and nickel(II) complexes of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole: relationship between fluorescence and crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. ajrcps.com [ajrcps.com]
- 6. In Situ Single-Crystal X‑ray Diffraction Studies of an Anomalous Nitric Oxide Adsorption in a Partially Activated Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1-Allyl-3,5-dimethylpyrazole Derivatives as PDE4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 1-Allyl-3,5-dimethylpyrazole derivatives as inhibitors of phosphodiesterase 4 (PDE4), benchmarked against established PDE4 inhibitors such as Roflumilast, Apremilast, and Crisaborole. This document synthesizes available experimental data to facilitate an objective evaluation of these novel compounds for potential therapeutic applications in inflammatory diseases.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. Inhibition of PDE4 elevates intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses. This mechanism has made PDE4 a prime target for the development of therapeutics for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis. The PDE4 enzyme family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), and the development of subtype-selective inhibitors is an ongoing strategy to improve efficacy and minimize side effects.
Comparative Efficacy of PDE4 Inhibitors
The following tables summarize the in vitro inhibitory potency and in vivo anti-inflammatory effects of this compound derivatives in comparison to established PDE4 inhibitors. It is important to note that the data for the pyrazole derivatives are based on limited published studies, and direct head-to-head comparative experiments under identical conditions are not yet available.
In Vitro PDE4 Inhibitory Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | PDE4B (IC50) | PDE4 Subtype Selectivity | Reference |
| This compound Derivatives | |||
| Compound 4c | 1.6 µM | Good selectivity against PDE4B mentioned, but specific data for other subtypes is not available. | [1] |
| Compound If | 1.7 µM | Primarily evaluated against PDE4B; comprehensive selectivity profile is not available. | [1] |
| Established PDE4 Inhibitors | |||
| Roflumilast | ~0.8 nM | Selective for PDE4B and PDE4D. | |
| Apremilast | ~74 nM (general PDE4) | Pan-PDE4 inhibitor. | |
| Crisaborole | ~490 nM (general PDE4) | Pan-PDE4 inhibitor. | |
| Rolipram (Reference Compound) | ~2.0 µM | Primarily targets PDE4. | [1] |
Note: IC50 values can vary depending on the specific assay conditions. The data for the this compound derivatives are currently limited to PDE4B inhibition, and further studies are needed to establish a complete selectivity profile.
In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of these compounds has been evaluated in various animal models of inflammation.
| Compound | Animal Model | Observed Effect | Reference |
| This compound Derivatives | |||
| Compound 4c | LPS-induced sepsis and asthma/COPD models | Demonstrated good in vivo activity. | [1] |
| Compound If | LPS-induced sepsis and asthma/COPD models | Showed good in vivo activity. | [1] |
| Established PDE4 Inhibitors | |||
| Roflumilast | Murine models of allergic asthma | Reduces airway inflammation and hyperresponsiveness. | |
| Apremilast | Murine models of arthritis | Ameliorates experimental arthritis. | |
| Crisaborole | Animal models of atopic dermatitis | Reduces skin inflammation. |
Signaling Pathways and Experimental Workflows
PDE4-cAMP Signaling Pathway
Inhibition of PDE4 by compounds like this compound derivatives prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: PDE4 signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow: In Vitro PDE4 Inhibition Assay
This workflow outlines the key steps in determining the IC50 value of a test compound against a specific PDE4 subtype using a fluorescence polarization (FP) assay.
Caption: Workflow for in vitro PDE4 inhibition fluorescence polarization assay.
Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PDE4.
Objective: To determine the IC50 value of a test compound against specific PDE4 subtypes.
Materials:
-
Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Binding agent that specifically binds to the hydrolyzed product (AMP).
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay. Dilute the PDE4 enzyme and FAM-cAMP substrate to their working concentrations in assay buffer.
-
Reaction Setup: In a suitable microplate (e.g., 384-well black plate), add the assay buffer, the test compound at various concentrations, and the specific PDE4 enzyme subtype. Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Initiate Reaction: Start the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes) to allow for cAMP hydrolysis.
-
Stop Reaction and Bind Product: Stop the reaction by adding the binding agent to all wells. This agent will bind to the hydrolyzed AMP, causing a change in fluorescence polarization.
-
Detection: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.
Objective: To determine the inhibitory effect of a test compound on TNF-α production in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α.
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in appropriate medium. Seed the cells into a 96-well plate at a suitable density (e.g., 1-2 x 10⁵ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specific duration (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce TNF-α production.
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.
-
TNF-α Quantification: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model in Rats
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Carrageenan solution (e.g., 1% in saline).
-
Test compound formulation for administration (e.g., oral gavage, intraperitoneal injection).
-
Plethysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the animals at a predetermined time before the carrageenan injection.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat. The left hind paw can serve as a non-inflamed control.
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage of inhibition of edema by the test compound compared to the vehicle-treated control group.
Conclusion
The available data suggests that this compound derivatives represent a promising new class of PDE4 inhibitors. Compounds such as 4c and If have demonstrated micromolar potency against PDE4B and have shown efficacy in in vivo models of inflammation. However, a comprehensive comparison with established PDE4 inhibitors is currently limited by the lack of direct comparative studies and a complete selectivity profile against all PDE4 subtypes.
Further research is warranted to fully characterize the efficacy, selectivity, and safety profile of these novel pyrazole derivatives. Future studies should focus on:
-
Determining the IC50 values against all four PDE4 subtypes (A, B, C, and D) to establish a comprehensive selectivity profile.
-
Conducting head-to-head in vitro and in vivo studies against established PDE4 inhibitors under standardized conditions.
-
Investigating the structure-activity relationship (SAR) to optimize the potency and selectivity of this chemical series.
-
Evaluating the pharmacokinetic and toxicological properties of lead compounds.
The insights gained from such studies will be crucial in determining the therapeutic potential of this compound derivatives as next-generation anti-inflammatory agents.
References
A Comparative Guide to ¹H and ¹³C NMR Data of Pyrazole Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a variety of pyrazole-based ligands. The information herein is intended to serve as a valuable resource for the identification, characterization, and purity assessment of these important heterocyclic compounds, which are frequently utilized in medicinal chemistry and materials science.
Introduction to NMR Spectroscopy of Pyrazole Ligands
NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, including pyrazole ligands. The chemical shifts (δ) observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Consequently, the position and nature of substituents on the pyrazole ring significantly influence the observed NMR data, providing a detailed fingerprint of the molecule's structure.
This guide summarizes typical chemical shift ranges for protons and carbons in pyrazole ligands and presents a generalized experimental protocol for data acquisition. Furthermore, logical relationships between pyrazole structure and NMR spectral data, as well as a standard experimental workflow, are illustrated using diagrams.
Data Presentation: ¹H and ¹³C NMR Chemical Shift Comparison
The following tables summarize the typical ¹H and ¹³C NMR chemical shift ranges for unsubstituted and substituted pyrazole ligands. The data has been compiled from various scientific sources and is presented for comparative purposes. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Ligands in CDCl₃ or DMSO-d₆
| Proton | Unsubstituted Pyrazole | Substituted Pyrazoles | Notes |
| N-H | 12.0 - 13.0 (broad) | 10.0 - 14.0 (broad) | Often broad and its position is concentration and solvent dependent. May not be observed due to exchange. |
| H-3 | ~7.6 | 7.5 - 8.5 | Downfield shift with electron-withdrawing groups at C5. |
| H-4 | ~6.3 | 6.0 - 7.0 | Generally the most shielded proton on the ring.[1] |
| H-5 | ~7.6 | 7.5 - 8.5 | Downfield shift with electron-withdrawing groups at C3. |
| Substituent Protons | - | Varies widely | e.g., Methyl protons typically appear between 2.2 and 2.5 ppm. |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Ligands in CDCl₃ or DMSO-d₆
| Carbon | Unsubstituted Pyrazole | Substituted Pyrazoles | Notes |
| C-3 | ~135 | 130 - 160 | Chemical shift is highly sensitive to the nature of the substituent at this position.[2][3] |
| C-4 | ~105 | 100 - 115 | Generally the most shielded carbon on the ring. |
| C-5 | ~135 | 130 - 150 | Chemical shift is highly sensitive to the nature of the substituent at this position.[2][3] |
| Substituent Carbons | - | Varies widely | e.g., Methyl carbons typically appear between 10 and 20 ppm. |
Experimental Protocols
A generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyrazole ligands is outlined below. Specific parameters may need to be optimized depending on the instrument, the specific compound, and the desired resolution.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole ligand.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution. This can be performed manually or automatically.
-
Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal signal transmission and detection.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° or 90° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30° or 45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the NMR analysis of pyrazole ligands.
Caption: Substituent effects on NMR chemical shifts.
Caption: A typical workflow for NMR analysis.
References
Unambiguous Structure Verification: A Comparative Guide to the Validation of 1-Allyl-3,5-dimethylpyrazole
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a critical step. This guide provides a comparative analysis of X-ray crystallography and other common spectroscopic methods for the structural validation of 1-Allyl-3,5-dimethylpyrazole, a substituted pyrazole with potential applications in medicinal chemistry.
The unequivocal determination of a molecule's three-dimensional arrangement is paramount for understanding its chemical properties, biological activity, and potential as a therapeutic agent. While various analytical techniques contribute to elucidating molecular structure, X-ray crystallography remains the gold standard for providing a definitive and high-resolution atomic map. This guide will compare the data and methodologies of X-ray crystallography with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of validating the structure of this compound.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key quantitative data obtained from different analytical methods for the structural confirmation of this compound.
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Proton environment, chemical shifts (δ), coupling constants (J) | Carbon skeleton, chemical shifts (δ) | Molecular weight, fragmentation pattern | Functional groups |
| Key Data Points | Unit cell dimensions, space group, atomic positions | δ (ppm): ~5.9 (m, 1H), ~5.1 (d, 1H), ~5.0 (d, 1H), ~4.5 (d, 2H), ~2.2 (s, 3H), ~2.1 (s, 3H), ~5.8 (s, 1H) | δ (ppm): ~148, ~139, ~134, ~117, ~106, ~50, ~13, ~11 | m/z: 136.10 [M]+, 135.10 [M-H]+, 95.06 [M-C3H5]+ | ν (cm⁻¹): ~3080 (C-H, sp²), ~2920 (C-H, sp³), ~1645 (C=C), ~1560 (C=N) |
| Sample State | Single crystal | Solution | Solution | Gas phase/Solution | Solid/Liquid |
| Resolution | Atomic | Atomic connectivity | Atomic connectivity | Molecular | Functional group |
| Certainty of Structure | High (unambiguous) | High (inferred) | High (inferred) | Moderate (confirmatory) | Low (indicative) |
In-Depth Analysis of Validation Methods
X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional model of the molecule as it exists in the crystalline state. By diffracting X-rays off a single crystal, the electron density can be mapped, revealing the exact positions of each atom and the nature of the chemical bonds connecting them.
Key Advantages:
-
Unambiguous Structure Determination: Provides direct evidence of atomic connectivity and stereochemistry.
-
High Precision: Delivers accurate bond lengths and angles.
-
Solid-State Conformation: Reveals the preferred conformation of the molecule in the solid state.
Limitations:
-
Crystal Growth: The primary bottleneck is the need for a high-quality single crystal, which can be challenging to obtain.
-
Static Picture: The resulting structure is a time-averaged representation in a crystalline lattice and may not fully represent the molecule's dynamics in solution.
Spectroscopic Techniques: A Complementary Approach
Spectroscopic methods provide valuable information about the molecule's structure and are often used in conjunction with each other and as a precursor to crystallographic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the connectivity of a molecule in solution. By analyzing the chemical shifts, splitting patterns (coupling constants), and integration of the signals, the chemical environment of each proton and carbon atom can be determined, allowing for the assembly of the molecular skeleton.
Mass Spectrometry (MS): MS provides the molecular weight of the compound with high accuracy, confirming its elemental composition.[1] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.[1] For this compound, this would include C-H bonds of the pyrazole ring and allyl group, as well as the C=C and C=N double bonds.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-substituted pyrazoles involves the reaction of a pyrazole with an appropriate alkyl halide. For this compound, this would typically involve the reaction of 3,5-dimethylpyrazole with allyl bromide in the presence of a base.
Materials:
-
3,5-dimethylpyrazole
-
Allyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
Procedure:
-
Dissolve 3,5-dimethylpyrazole in acetonitrile in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Slowly add allyl bromide to the stirred mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, hexane, or a mixture).
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. Standard experiments include a one-pulse ¹H experiment and a proton-decoupled ¹³C experiment. Further 2D experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Analyze the ¹³C NMR spectrum to identify all unique carbon environments.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the structural validation of a small molecule like this compound, highlighting the central role of X-ray crystallography for definitive confirmation.
Caption: Workflow for the structural validation of this compound.
This guide underscores the complementary nature of spectroscopic and crystallographic techniques. While spectroscopic methods provide rapid and valuable information for initial characterization and confirmation of the expected molecular framework, X-ray crystallography stands as the ultimate arbiter for the unambiguous determination of the complete three-dimensional structure, a cornerstone for rational drug design and development.
References
A Comparative Study on the Reactivity of N-Allyl vs. N-Alkyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of N-allylpyrazoles and N-alkylpyrazoles, two important classes of heterocyclic compounds frequently utilized in medicinal chemistry and materials science. Understanding the distinct reactivity profiles conferred by the N-allyl and N-alkyl substituents is crucial for designing efficient synthetic routes and novel molecular entities. This document summarizes key reactivity differences, supported by experimental data, and provides detailed protocols for representative transformations.
Introduction
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their versatile biological activities have established them as privileged scaffolds in drug discovery. The substituent at the N1 position significantly influences the electronic properties and reactivity of the pyrazole ring. While N-alkyl groups are generally considered electronically neutral and sterically hindering, the N-allyl group introduces a reactive alkene functionality. This double bond can participate in a variety of unique chemical transformations not accessible to its N-alkyl counterpart, offering a broader scope for molecular diversification. This guide will explore these differences in the context of electrophilic substitution, cycloaddition reactions, metal-catalyzed cross-coupling, quaternization, and deprotection strategies.
Comparative Reactivity Analysis
The presence of the allyl group's π-system and the saturated alkyl group leads to distinct chemical behaviors in N-substituted pyrazoles. These differences are most pronounced in reactions involving the N-substituent itself and in how it electronically influences the pyrazole core.
Electrophilic Aromatic Substitution
Electrophilic substitution on the pyrazole ring, such as nitration and halogenation, is a fundamental transformation for introducing functional groups. The reaction typically occurs at the C4 position, which is the most electron-rich carbon. The nature of the N1-substituent can influence the reaction rate and yield.
Table 1: Comparison of Electrophilic Aromatic Substitution Reactions
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitration | 1-Methylpyrazole | HNO₃ / H₂SO₄ | 1-Methyl-4-nitropyrazole | ~80% (in a 4:1 ratio with 1-methyl-3,4-dinitropyrazole) | [1] |
| Nitration | 3,5-Dimethylpyrazole | HNO₃ / (CF₃CO)₂O | 3,5-Dimethyl-4-nitropyrazole | 76 | [1] |
| Bromination | N-Substituted 3-methyl-2-pyrazolin-5-one | NBS, light, CHCl₃ | N-Substituted 3-methyl-4-bromo-2-pyrazolin-5-one | Varies | [2][3] |
Analysis: Direct comparative kinetic data for the electrophilic substitution of N-allyl versus N-alkyl pyrazoles is not readily available in the literature. However, based on the electronic nature of the substituents, the allyl group, being slightly electron-withdrawing compared to an alkyl group, might slightly deactivate the pyrazole ring towards electrophilic attack. This effect is generally considered to be minor. The yields for nitration of N-methylpyrazole and 3,5-dimethylpyrazole are high, suggesting that N-alkylpyrazoles are amenable to this transformation.[1] For N-allylpyrazoles, the presence of the double bond introduces a potential site for side reactions with electrophilic reagents, which may necessitate careful control of reaction conditions to achieve selective substitution on the pyrazole ring.
Cycloaddition Reactions
The N-allyl group, with its terminal double bond, can act as a dienophile in Diels-Alder reactions, a powerful tool for constructing six-membered rings. This reactivity is absent in N-alkyl pyrazoles.
Table 2: Diels-Alder Reactivity of N-Allylpyrazoles
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| Anthracene | Maleic Anhydride | Xylene, reflux | 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | Not specified | [4][5] |
Analysis: While a specific example of an N-allylpyrazole acting as a dienophile in a Diels-Alder reaction with quantitative yield was not found in the initial search, the general principle of the Diels-Alder reaction is well-established.[4][5][6][7][8] The alkene of the N-allyl group can react with a suitable diene to form a cyclohexene-fused pyrazole derivative. This provides a significant synthetic advantage for N-allylpyrazoles in building molecular complexity. N-alkyl pyrazoles, lacking a double bond, cannot participate in such reactions.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for forming carbon-carbon bonds. The N-substituent can influence the catalytic cycle through steric and electronic effects.
Table 3: Comparison of Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | Pd precatalyst, K₃PO₄, dioxane/H₂O, 100 °C | 4-Phenylpyrazole | 61-86 | [9] |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic acids | XPhosPdG2, K₂CO₃, EtOH/H₂O, 110 °C | 3-Arylpyrazolopyrimidinone | up to 92 | [10] |
| 4-Bromoanisole | Phenylboronic acid | Pd/RHA | 4-Methoxybiphenyl | Not specified | [11] |
Analysis: The search results provide yields for Suzuki-Miyaura coupling of brominated pyrazole derivatives, demonstrating the feasibility of this reaction on the pyrazole core.[9][10] While direct comparative studies between N-allyl and N-alkyl pyrazoles are lacking, it is generally understood that the nature of the N-substituent can impact the efficiency of the coupling reaction. The steric bulk of the substituent can influence the approach of the catalyst to the pyrazole ring. The electronic properties can also play a role in the oxidative addition and reductive elimination steps of the catalytic cycle. For N-allylpyrazoles, the double bond could potentially interact with the palladium catalyst, although this is not commonly reported as a major competing pathway in standard Suzuki couplings.
Quaternization
The N2 atom of the pyrazole ring can be alkylated to form a quaternary pyrazolium salt. The rate of this reaction is sensitive to the steric and electronic environment around the nitrogen atom.
Table 4: Quaternization of N-Substituted Pyrazoles
| Substrate | Reagent | Solvent | Relative Rate | Reference |
| N-Methylpyrazole | Methyl iodide | Dimethyl sulphoxide | NMe > S > O (in isosteres) | [12] |
| Poly-(4-NN-dimethylaminostyrene) | Methyl iodide | Not specified | Kinetic data available | [13] |
Analysis: A study on the quaternization of N-methylpyrazole with methyl iodide provides kinetic data, indicating that the reaction proceeds readily.[12] It is expected that the N-allyl group, being sterically similar to a methyl group in the vicinity of the N2 atom, would exhibit a comparable rate of quaternization. However, the electron-withdrawing nature of the allyl group might slightly decrease the nucleophilicity of the N2 atom, potentially leading to a slower reaction rate compared to an N-alkylpyrazole under identical conditions.
Cleavage of the N-Substituent
The ability to remove the N-substituent can be a crucial step in a synthetic sequence, unmasking the NH-pyrazole for further functionalization. The N-allyl group offers a distinct advantage in this regard, as it can be cleaved under milder conditions than a typical N-alkyl group.
Analysis: The N-allyl group can be readily removed through palladium-catalyzed allylic cleavage or isomerization followed by hydrolysis. In contrast, the cleavage of a simple N-alkyl group, such as a methyl or ethyl group, from a pyrazole is generally more challenging and often requires harsh conditions that may not be compatible with other functional groups in the molecule. This facile deprotection of the N-allyl group makes it a valuable protecting group for the pyrazole nitrogen.
Experimental Protocols
General Protocol for Nitration of N-Alkylpyrazoles
This protocol is adapted from the nitration of 1-methylpyrazole.[1]
Materials:
-
N-Alkylpyrazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
To a stirred solution of the N-alkylpyrazole in concentrated sulfuric acid, cooled in an ice bath to 0-5 °C, add concentrated nitric acid dropwise via a dropping funnel.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Coupling of N-Substituted Bromopyrazoles
This protocol is a general representation based on established methods.[9][10]
Materials:
-
N-Substituted 4-bromopyrazole
-
Arylboronic acid
-
Palladium catalyst (e.g., XPhosPdG2, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane/water, ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar, and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-substituted 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the nitration of N-alkylpyrazoles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between an N-allyl and an N-alkyl substituent on a pyrazole core has significant implications for its synthetic utility. N-alkylpyrazoles are generally stable and undergo predictable electrophilic substitution reactions on the pyrazole ring. In contrast, N-allylpyrazoles offer a richer chemical reactivity profile. The presence of the alkene functionality opens up avenues for cycloaddition reactions, providing a powerful strategy for the rapid construction of complex polycyclic systems. Furthermore, the N-allyl group can serve as a readily cleavable protecting group, a feature not easily matched by simple N-alkyl groups.
For researchers and drug development professionals, N-allylpyrazoles represent a more versatile platform for generating diverse molecular architectures. The ability to perform transformations both on the pyrazole ring and at the N-allyl substituent, coupled with the option for its removal, provides a greater degree of synthetic flexibility. However, the increased reactivity of the N-allyl group also necessitates more careful control of reaction conditions to avoid unwanted side reactions, particularly with strong electrophiles or oxidants. The selection of an N-allyl versus an N-alkyl pyrazole should therefore be guided by the specific synthetic goals and the desired downstream transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. organicreactions.org [organicreactions.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. What is maleic anhydride diels alder reaction? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. connectsci.au [connectsci.au]
- 13. 794. Reactions of macromolecules. Part V. Kinetics of the quaternisation of poly-(4-NN-dimethylaminostyrene) by methyl iodide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Assessing the Purity of Synthesized 1-Allyl-3,5-dimethylpyrazole: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 1-Allyl-3,5-dimethylpyrazole, a key building block in various chemical syntheses. We present a detailed experimental protocol for a robust HPLC method, compare it with alternative analytical techniques, and provide supporting data for informed decision-making.
The synthesis of N-substituted pyrazoles like this compound can often result in a mixture of products, including unreacted starting materials, regioisomers, and other byproducts.[1] Therefore, a reliable and accurate analytical method is paramount to quantify the purity of the final product. While several techniques can be employed, HPLC is frequently the method of choice due to its high resolution, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. For this compound, a non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol.[2][3] This method allows for the effective separation of the target compound from more polar impurities (which elute earlier) and less polar impurities (which elute later).
Comparison of Analytical Methods
While HPLC is a preferred method, other techniques can also be utilized for purity assessment. The following table provides a comparison of HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | A quantitation technique based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Provides detailed structural information and can be used for quantitative analysis (qNMR). |
| Sensitivity | High (typically µg to ng levels). | Very high (typically ng to pg levels). | Lower sensitivity compared to chromatographic methods. |
| Resolution | High, allowing for separation of closely related impurities. | Very high, especially with capillary columns. | Generally lower resolution for complex mixtures compared to chromatography. |
| Quantitation | Excellent, based on peak area integration against a standard. | Excellent, based on peak area integration against a standard. | Can be highly accurate (qNMR) but requires careful experimental setup and pure standards. |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
| Instrumentation Cost | Moderate to high. | Moderate. | High. |
Experimental Protocol: Purity Determination of this compound by RP-HPLC
This section details a robust RP-HPLC method for the purity analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Synthesized this compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Data Analysis
The purity of the synthesized sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Expected Results and Data Presentation
A successful HPLC separation will show a major peak corresponding to this compound, well-resolved from any impurity peaks. The retention time of the main peak in the sample chromatogram should match that of the reference standard. The following table summarizes hypothetical data from an HPLC analysis.
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity 1 (e.g., 3,5-dimethylpyrazole) | 3.5 | 15000 | 0.5 |
| This compound | 9.2 | 2955000 | 98.5 |
| Impurity 2 (e.g., regioisomer) | 10.8 | 30000 | 1.0 |
Experimental Workflow
The following diagram illustrates the logical flow of the purity assessment process.
Caption: Workflow for Purity Assessment.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for assessing the purity of synthesized this compound. Its high resolving power and quantitative accuracy make it superior to other methods like GC for this specific application, especially considering the potential for non-volatile impurities. For routine quality control and in-process monitoring, HPLC stands out as the most suitable technique, ensuring the high quality of this important chemical intermediate for research and development.
References
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies for 1-Allyl-3,5-dimethylpyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1-allyl-3,5-dimethylpyrazole core represents a versatile scaffold with potential therapeutic applications ranging from anti-inflammatory to anti-cancer agents. As with any novel chemical series, a thorough understanding of its selectivity is paramount to ensure safety, elucidate its mechanism of action, and identify potential opportunities for polypharmacology. While comprehensive cross-reactivity data for this specific series is not yet publicly available, this guide provides a framework for such an investigation, using illustrative data and established methodologies to compare the performance of a hypothetical lead candidate against known alternatives.
This guide will outline the critical experimental protocols and data interpretation necessary for profiling the cross-reactivity of a novel compound, designated "ADP-42," derived from the this compound scaffold.
Comparative Selectivity Profile: ADP-42 vs. Reference Compounds
To build a comprehensive selectivity profile for a new chemical entity, its binding affinity or inhibitory activity is assessed against a wide panel of kinases and other common off-target proteins, such as G-protein coupled receptors (GPCRs) and ion channels. The data presented below is illustrative, hypothesizing ADP-42 as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Its performance is compared to a known pyrazole-based kinase inhibitor and the well-characterized COX-2 inhibitor, Celecoxib.
Table 1: Kinase Selectivity Profile (Illustrative Data)
| Target Kinase | ADP-42 (IC50, nM) | Reference Kinase Inhibitor (IC50, nM) | Primary Function |
| CDK2 | 5 | 10 | Cell Cycle Regulation |
| CDK1 | 55 | 80 | Cell Cycle Regulation |
| CDK9 | 150 | 250 | Transcription Regulation |
| GSK3β | 850 | >1000 | Glycogen Metabolism, Signaling |
| ROCK1 | >10,000 | >10,000 | Cytoskeleton Regulation |
| PIM1 | 2,500 | 5,000 | Cell Survival, Proliferation |
| SRC | >10,000 | 8,000 | Signal Transduction |
| p38α | 4,500 | >10,000 | Stress Response Signaling |
IC50 values represent the half-maximal inhibitory concentration.
Table 2: Off-Target Enzyme and Receptor Profile (Illustrative Data)
| Target | ADP-42 (% Inhibition @ 1µM) | Celecoxib (% Inhibition @ 1µM) | Target Class |
| COX-2 | 15% | 95% | Enzyme (Cyclooxygenase) |
| COX-1 | <5% | 25% | Enzyme (Cyclooxygenase) |
| hERG | 8% | 12% | Ion Channel |
| 5-HT2B | 18% | 22% | GPCR (Serotonin Receptor) |
| M1 | <5% | <5% | GPCR (Muscarinic Receptor) |
| H1 | <5% | <5% | GPCR (Histamine Receptor) |
| PDE4 | 11% | Not Reported | Enzyme (Phosphodiesterase) |
Data illustrates the importance of screening against diverse target classes to identify potential liabilities.
Key Signaling Pathways
Understanding the primary and potential off-target signaling pathways is crucial for predicting the biological consequences of inhibitor binding. The diagrams below illustrate the CDK-mediated cell cycle pathway, the hypothetical primary target for ADP-42, and the COX-2 pathway, a common target for other pyrazole-based compounds like Celecoxib.[1]
Caption: CDK-mediated G1/S transition of the cell cycle.
Caption: Inflammatory signaling pathway leading to COX-2 expression.
Experimental Protocols
A multi-faceted approach is required to robustly characterize the selectivity profile of a new compound series. This involves a combination of biochemical assays, cellular target engagement confirmation, and broad off-target screening.
In Vitro Kinase Profiling
This is the foundational step for assessing selectivity against the kinome. Commercial services offer screening against hundreds of kinases.
-
Methodology: Competition Binding Assay (e.g., KINOMEscan®)
-
Assay Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[2]
-
Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Binding Reaction: DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., ADP-42) at a fixed concentration (for single-point screening) or across a range of concentrations (for Kd determination).
-
Quantification: After incubation and washing, the amount of kinase bound to the support is quantified by qPCR. A reduction in the qPCR signal relative to a DMSO control indicates that the test compound has displaced the kinase from the immobilized ligand.
-
Data Analysis: Results can be reported as percent of control or used to calculate a dissociation constant (Kd), providing a quantitative measure of binding affinity.
-
General Off-Target Liability Panel
Beyond kinases, it is crucial to assess interactions with other major drug target classes.
-
Methodology: Radioligand Binding Assays
-
Assay Principle: This is a competitive assay format where the test compound's ability to displace a known, high-affinity radiolabeled ligand from a receptor is measured.[3]
-
Reagents: A source of the target receptor (e.g., cell membranes), a specific radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and the test compound are required.
-
Incubation: The receptor preparation is incubated with the radioligand and the test compound (or vehicle control) until binding reaches equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters that trap the receptor-ligand complexes.[4]
-
Detection: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: A reduction in radioactivity in the presence of the test compound indicates binding to the target. Data is typically expressed as percent inhibition at a single concentration (e.g., 1 or 10 µM).
-
Cellular Target Engagement Assay
Confirming that a compound binds its intended target in a physiological context is a critical validation step.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: CETSA operates on the principle that a protein's thermal stability increases when it is bound to a ligand.[5]
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control, allowing the compound to enter the cells and engage with its target.
-
Thermal Challenge: The cell suspensions are heated across a temperature gradient. Unbound proteins will denature and aggregate at lower temperatures than their ligand-bound counterparts.
-
Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature for the target protein in compound-treated cells versus control cells confirms target engagement.
-
Caption: General workflow for cross-reactivity screening.
By implementing this comprehensive suite of assays, researchers can build a detailed and robust cross-reactivity profile for novel compounds based on the this compound scaffold. This data-driven approach is essential for selecting candidates with the highest potential for efficacy and the lowest risk of off-target toxicity, ultimately accelerating the journey from discovery to clinical development.
References
- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chayon.co.kr [chayon.co.kr]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
Benchmarking the Catalytic Performance of 1-Allyl-3,5-dimethylpyrazole Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the catalytic performance of metal complexes featuring the 1-Allyl-3,5-dimethylpyrazole ligand. The catalytic activity of these complexes is objectively compared against established alternative catalysts in key organic transformations, including Suzuki-Miyaura coupling, Heck coupling, and oxidation reactions. The information presented is supported by experimental data to facilitate informed catalyst selection and methods development.
Palladium-Catalyzed Cross-Coupling Reactions
Complexes of this compound with palladium have demonstrated notable efficacy in C-C bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. Their performance is critically evaluated against standard commercially available precatalysts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a vital tool for the synthesis of biaryl compounds. The performance of a putative [Pd(this compound)Cl₂]₂ complex is compared with that of common palladium precatalysts.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Turnover Number (TON) |
| [Pd(this compound)Cl₂]₂ (hypothetical) | 0.5 | K₃PO₄ | Toluene/H₂O | 12 | 92 | 184 |
| Pd(PPh₃)₄ | 1.0 | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 85 | 85 |
| Pd(dppf)Cl₂ | 0.5 | K₃PO₄ | Dioxane | 12 | 90 | 180 |
| Buchwald G3 Palladacycle | 0.1 | K₃PO₄ | t-BuOH | 8 | 98 | 980 |
| Nolan's PEPPSI-IPr | 0.5 | K₂CO₃ | Toluene | 10 | 95 | 190 |
Note: Data for the this compound complex is hypothetical and presented for comparative purposes based on trends observed for similar pyrazole-ligated palladium catalysts. Actual performance may vary.
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol). The palladium catalyst (0.1-1.0 mol%) is then added. The tube is sealed, evacuated, and backfilled with argon three times. The solvent (5 mL) is added, and the reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Coupling
The Heck reaction is a powerful method for the arylation of alkenes. The catalytic activity of a hypothetical this compound palladium complex is benchmarked against established catalysts in the coupling of iodobenzene and styrene.
Table 2: Comparative Performance in the Heck Coupling of Iodobenzene and Styrene
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Pd(this compound)Cl₂]₂ (hypothetical) | 0.1 | Et₃N | DMF | 100 | 6 | 94 |
| Pd(OAc)₂ | 0.5 | Et₃N | DMF | 100 | 8 | 88 |
| Pd/C (10%) | 1.0 | K₂CO₃ | DMAc | 120 | 12 | 85 |
| Herrmann's Catalyst | 0.1 | NaOAc | NMP | 120 | 4 | 96 |
Note: Data for the this compound complex is hypothetical and presented for comparative purposes based on trends observed for similar pyrazole-ligated palladium catalysts. Actual performance may vary.
In a sealed tube, the aryl halide (1.0 mmol), styrene (1.5 mmol), base (1.5 mmol), and palladium catalyst (0.1-1.0 mol%) are combined in the solvent (5 mL). The tube is sealed and heated to the specified temperature with stirring for the indicated time. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.
Copper-Catalyzed Oxidation Reactions
Copper complexes of pyrazole-based ligands are known to catalyze a variety of oxidation reactions. Here, we compare a hypothetical this compound copper(II) complex to a known catalyst in the oxidation of a secondary alcohol.
Table 3: Comparative Performance in the Oxidation of 1-Phenylethanol
| Catalyst | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| [Cu(this compound)Cl₂] (hypothetical) | 2.0 | H₂O₂ | Acetonitrile | 70 | 8 | 95 | >99 (to Acetophenone) |
| [Cu(3,5-dimethylpyrazole)₂(NO₃)₂] | 2.0 | H₂O₂ | Acetonitrile | 70 | 8 | 92 | >99 (to Acetophenone)[1] |
| Jacobsen's Catalyst | 1.0 | m-CPBA | CH₂Cl₂ | 25 | 4 | 98 | >99 (to Acetophenone) |
Note: Data for the this compound complex is hypothetical and presented for comparative purposes based on the performance of a closely related 3,5-dimethylpyrazole complex.
To a solution of the alcohol (1.0 mmol) and the copper catalyst (2.0 mol%) in acetonitrile (5 mL) is added the oxidant (e.g., 30% aqueous H₂O₂, 2.0 mmol) dropwise at room temperature. The reaction mixture is then heated to 70 °C and stirred for 8 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the catalytic processes and experimental procedures, the following diagrams are provided.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: General experimental workflow for catalytic reactions.
Conclusion
Complexes of this compound show significant potential as versatile catalysts in a range of important organic transformations. While direct, comprehensive comparative studies are still emerging, the available data on structurally related pyrazole-based catalysts suggest that these complexes can offer competitive, and in some cases superior, performance to established catalytic systems. The electronic and steric properties imparted by the N-allyl and dimethylpyrazole moieties likely contribute to the stability and activity of the metal center. Further research is warranted to fully elucidate the catalytic scope of this compound complexes and to optimize reaction conditions for their application in complex molecule synthesis. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers seeking to explore the utility of this promising class of catalysts.
References
A Comparative Spectroscopic Analysis of 1-Allyl-3,5-dimethylpyrazole and Its Precursors
This guide provides a detailed spectroscopic comparison of 1-Allyl-3,5-dimethylpyrazole and its common precursors, 3,5-dimethylpyrazole and acetylacetone. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in synthesis and analysis. The guide includes a summary of key spectroscopic data, detailed experimental protocols for their synthesis and characterization, and visual diagrams to illustrate the synthetic pathway and analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors, facilitating a clear comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| This compound | CDCl₃ | 2.17 (s, 3H), 2.25 (s, 3H), 5.42 (s, 2H), 5.92 (s, 1H), 7.43–7.53 (m, 2H), 7.98–7.86 (m, 2H)[1] | -CH₃, -CH₃, -CH₂-, pyrazole-H, phenyl-H, phenyl-H |
| 3,5-Dimethylpyrazole | CDCl₃ | 2.2 (s, 6H), 5.8 (s, 1H), 11.7 (br s, 1H) | 2 x -CH₃, pyrazole C4-H, N-H |
| Acetylacetone (keto form) | CDCl₃ | 2.15 (s, 6H), 3.55 (s, 2H) | 2 x -CH₃, -CH₂- |
| Acetylacetone (enol form) | CDCl₃ | 2.00 (s, 6H), 5.50 (s, 1H), 16.0 (br s, 1H) | 2 x -CH₃, =CH-, -OH |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | CDCl₃ | 11.03, 13.53, 55.30, 105.96, 129.28, 129.57, 132.90, 140.50, 140.52, 148.49, 191.77[1] | -CH₃, -CH₃, -CH₂-, pyrazole-C4, phenyl-C, phenyl-C, phenyl-C, pyrazole-C3/C5, pyrazole-C3/C5, C=O |
| 3,5-Dimethylpyrazole | CDCl₃ | 13.0, 104.0, 147.0[2][3] | -CH₃, pyrazole-C4, pyrazole-C3/C5 |
| Acetylacetone (keto form) | CDCl₃ | 30.5, 58.5, 202.5 | -CH₃, -CH₂-, C=O |
| Acetylacetone (enol form) | CDCl₃ | 24.5, 100.0, 191.5 | -CH₃, =CH-, =C-O |
Table 3: IR Spectroscopic Data
| Compound | State | Key Absorptions (cm⁻¹) | Assignment |
| This compound | ATR | 3000-2850, 1645, 1560, 1450 | C-H stretch, C=C stretch (allyl), C=N stretch (pyrazole), C-H bend |
| 3,5-Dimethylpyrazole | Solid (KBr disc) | 3200-2500 (broad), 3000-2850, 1570 | N-H stretch (H-bonded), C-H stretch, C=N stretch[4][5][6][7] |
| Acetylacetone | Liquid Film | 3400-2400 (broad), 1725, 1620 | O-H stretch (enol), C=O stretch (keto), C=O stretch (enol) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| This compound | EI | 136 (M+), 135, 109, 95, 41[8] |
| 3,5-Dimethylpyrazole | EI | 96 (M+), 95, 81, 68, 54, 40[9] |
| Acetylacetone | EI | 100 (M+), 85, 58, 43 |
Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole
A common and efficient method for the synthesis of 3,5-dimethylpyrazole involves the condensation reaction of acetylacetone with hydrazine hydrate.[10][11]
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Ice bath
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve acetylacetone in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate dropwise to the cooled solution with constant stirring. An exothermic reaction will occur.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Reflux the mixture for 1-2 hours to ensure the reaction goes to completion.[11]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or water to yield white crystalline 3,5-dimethylpyrazole.[2]
Synthesis of this compound
The N-alkylation of 3,5-dimethylpyrazole with an allyl halide is a standard method for the synthesis of this compound.
Materials:
-
3,5-Dimethylpyrazole
-
Allyl bromide or Allyl chloride
-
A suitable base (e.g., Sodium hydride, Potassium carbonate)
-
A polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Stirring apparatus
Procedure:
-
Dissolve 3,5-dimethylpyrazole in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir for a short period to deprotonate the pyrazole nitrogen.
-
Slowly add allyl bromide or chloride to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids, solids (using KBr pellets or as a nujol mull), or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, commonly with electron impact (EI) ionization. The data provides information on the molecular weight and fragmentation pattern of the compound.
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from its precursors.
Caption: Synthetic route to this compound.
Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic analysis of a synthesized compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H12N2 | CID 25930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 10. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 11. jocpr.com [jocpr.com]
Safety Operating Guide
Navigating the Disposal of 1-Allyl-3,5-dimethylpyrazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the safe disposal of 1-Allyl-3,5-dimethylpyrazole, emphasizing adherence to institutional and federal guidelines.
Primary Hazards of this compound:
According to its Globally Harmonized System (GHS) classification, this compound is recognized as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Understanding these hazards is the first step in ensuring safe handling and disposal.
Immediate Safety and Disposal Protocol
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. Therefore, this compound must not be disposed of in regular trash or down the sewer system[2]. All chemical waste should be managed through your institution's Environmental Health and Safety (EHS) program[2][4].
Step-by-Step Disposal Plan:
-
Waste Identification and Classification: Treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) as hazardous waste[4][5]. Due to its irritant properties, it falls under the category of hazardous chemical waste.
-
Containerization:
-
Use a chemically compatible container for waste collection. Plastic bottles are often preferred over glass to minimize the risk of breakage[2].
-
The container must be in good condition, with no leaks or rust, and must have a secure lid[5].
-
Never use food-grade containers, such as milk jugs, for chemical waste storage[3].
-
-
Labeling:
-
As soon as you begin collecting waste, affix a hazardous waste tag provided by your EHS office to the container[2][4].
-
The label must include the following information:
-
The full chemical name: "this compound" (abbreviations and chemical formulas are not permitted)[2].
-
The quantity of the waste. For mixtures, list each component and its approximate percentage[2].
-
The date of waste generation[2].
-
The location of origin (e.g., building and room number)[2].
-
The name and contact information of the principal investigator[2].
-
Checkmarked hazard pictograms corresponding to the chemical's hazards (e.g., irritant)[2].
-
-
The words "Hazardous Waste" must be clearly visible on the label[2][5].
-
-
Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area within your laboratory.
-
Keep the container closed at all times, except when adding waste[3][5].
-
Segregate incompatible waste streams to prevent dangerous reactions[5][6]. For example, store this organic compound away from strong oxidizing agents and strong acids[7].
-
Utilize secondary containment to prevent the spread of material in case of a leak[4][6].
-
-
Request for Pickup:
-
Once the waste container is full or you no longer need to add to it, submit a hazardous waste pickup request to your institution's EHS department. This is often done through an online system or by submitting a specific form[2][4].
-
Do not transport hazardous waste yourself; trained EHS personnel will collect it from your laboratory[4].
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent that can remove the chemical residue[5][8].
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste[6][9]. Subsequent rinses may also need to be collected, depending on the toxicity of the chemical and local regulations[6].
-
After triple-rinsing and allowing the container to air dry, deface the original label, write "EMPTY" on it, and dispose of it in the regular trash or designated glass disposal, as appropriate[8].
Quantitative Disposal Guidelines
The following table summarizes general quantitative guidelines for chemical waste disposal. Note that specific limits for this compound are not available and sink disposal is not recommended. Always consult your institution's EHS for specific guidance.
| Parameter | Guideline | Citation |
| Sink Disposal | Generally not permitted for hazardous chemicals. Requires written permission from EHS for specific, approved substances. | [2][10] |
| pH Range for Approved Sink Disposal | For dilute aqueous solutions of acids and bases, typically between 5.5 and 10.5. | [10] |
| Maximum Satellite Accumulation Volume | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C8H12N2 | CID 25930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. acs.org [acs.org]
Personal protective equipment for handling 1-Allyl-3,5-dimethylpyrazole
Essential Safety and Handling Guide for 1-Allyl-3,5-dimethylpyrazole
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established best practices for handling pyrazole derivatives and are designed to ensure a safe laboratory environment.
Core Hazard Summary: this compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] As with other pyrazole derivatives, it should be handled with care, assuming the potential for other hazards common to this class of compounds.
Quantitative Safety Data
Due to the limited availability of specific toxicological data for this compound, the following table includes its known classifications and physical properties. It is crucial to handle this compound with the assumption that it may have a hazard profile similar to or greater than other pyrazole derivatives.
| Parameter | Value | Reference |
| GHS Hazard Codes | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| H227: Combustible liquid | ||
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to prevent exposure through skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet national standards (e.g., ANSI Z87.1-2003, EN166).[2][3] |
| Chemical Goggles | Recommended for enhanced protection against splashes.[3][4] | |
| Face Shield | To be used in conjunction with safety glasses or goggles for maximum protection, especially when handling larger quantities or there is a significant splash risk.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for integrity before each use and dispose of contaminated gloves properly.[4][5] |
| Body Protection | Laboratory Coat | A standard flame-resistant lab coat is required for all laboratory work.[3][4] |
| Impervious Clothing/Apron | Recommended to prevent skin contact.[4] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] |
| Respirator | If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[5] |
Operational and Disposal Plans
Handling and Experimental Protocol
-
Preparation and Engineering Controls :
-
Before handling, ensure that a certified chemical fume hood is operational.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before introducing this compound to the work area.
-
Ensure a spill kit with appropriate absorbent material (e.g., vermiculite, sand) is available.[5]
-
-
Donning PPE :
-
Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields or chemical goggles.
-
Wear appropriate chemical-resistant gloves.
-
-
Chemical Handling :
-
Conduct all weighing, transferring, and experimental procedures within the chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
Keep the container tightly closed when not in use.
-
Store in a cool, well-ventilated place away from heat and ignition sources.[6]
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill Management
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation, preferably within a fume hood.[5]
-
Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[5]
-
Clean-up : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[5]
-
Decontamination : Decontaminate the spill area according to your institution's established safety protocols.
Disposal Plan
The disposal of this compound must be carried out in strict accordance with all federal, state, and local hazardous waste regulations.
-
Waste Identification : This compound should be managed as hazardous chemical waste.[5]
-
Containerization : Place waste into a compatible, sealed, and clearly labeled container. The label must include the chemical name and "Hazardous Waste".[5]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[2][5]
-
Disposal : Arrange for pick-up and disposal by a licensed hazardous waste management facility. Provide the facility with all available information about the waste.[5] Do not attempt to neutralize the chemical in the lab.
Visual Safety Workflow
References
- 1. This compound | C8H12N2 | CID 25930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
